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Foundational

Absolute Configuration Determination of (2S,3S)-Dimethyl 2-Methyloxirane-2,3-Dicarboxylate: A Multi-Modal Analytical Framework

The Analytical Challenge: Structural Rationale (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is a densely functionalized, non-racemic chiral epoxide. It serves as a critical synthetic building block in the stereosel...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Rationale

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is a densely functionalized, non-racemic chiral epoxide. It serves as a critical synthetic building block in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). However, assigning its absolute configuration (AC) presents a unique set of analytical challenges:

  • Absence of Heavy Atoms: The molecule consists entirely of carbon, hydrogen, and oxygen. Without a heavy atom (e.g., bromine or iodine), traditional X-ray crystallography cannot rely on anomalous dispersion to determine the absolute stereochemistry.

  • Lack of UV Chromophores: The oxirane ring and ester carbonyls do not absorb strongly in the near-UV region, rendering Electronic Circular Dichroism (ECD) highly unreliable due to weak Cotton effects.

  • No Derivatizable Functional Groups: The absence of free hydroxyl (-OH) or primary/secondary amine (-NH) groups precludes the use of standard chiral derivatizing agents, such as Mosher's acid, for traditional NMR analysis.

To overcome these structural limitations, we must deploy an orthogonal, self-validating analytical framework.

Strategic Selection of Analytical Modalities

As an application scientist, selecting the right modality requires understanding the fundamental physical chemistry of the analyte. For this oxirane, we employ a dual-modality approach: Vibrational Circular Dichroism (VCD) and Chiral Lanthanide Shift Reagent (CLSR) NMR Spectroscopy .

Causality Behind Modality 1: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Because every chiral molecule possesses a unique 3-dimensional vibrational signature, VCD does not require a UV chromophore. It is the definitive, non-destructive tool for small, flexible, "transparent" molecules ()[1]. By coupling experimental VCD with Density Functional Theory (DFT), the protocol becomes a self-validating system: the theoretical physics of the proposed 3D structure must perfectly map onto the empirical spectral data.

Causality Behind Modality 2: Chiral Lanthanide Shift Reagent (CLSR) NMR

To independently validate the VCD findings and determine enantiomeric excess (ee), we utilize CLSR NMR. The chiral europium complex, Eu(hfc)₃, coordinates reversibly to the oxirane and ester oxygens. This coordination creates a transient diastereomeric environment that induces a paramagnetic downfield shift and chemical shift non-equivalence ( ΔΔδ ) between enantiomers. This method bypasses the need for covalent derivatization while providing highly accurate relative stereochemical data ()[2].

Logical Workflow Visualizations

The following diagrams illustrate the logical flow and the specific computational pipeline used to establish the absolute configuration.

Workflow Start Target: (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate VCD_Path Modality 1: VCD & DFT Start->VCD_Path NMR_Path Modality 2: CLSR NMR Start->NMR_Path DFT_Calc DFT Conformational Analysis & Spectral Simulation VCD_Path->DFT_Calc VCD_Exp Experimental VCD Acquisition VCD_Path->VCD_Exp NMR_Prep Titration with Eu(hfc)3 NMR_Path->NMR_Prep NMR_Acq 1H NMR Signal Splitting Analysis NMR_Path->NMR_Acq Compare Spectral Matching DFT_Calc->Compare VCD_Exp->Compare EE_Calc Enantiomeric Purity NMR_Prep->EE_Calc NMR_Acq->EE_Calc Final Absolute Configuration: (2S,3S) Compare->Final EE_Calc->Final

Fig 1. Orthogonal workflow combining VCD/DFT and CLSR NMR for absolute configuration assignment.

DFT_VCD Input 3D Geometries (2S,3S) & (2R,3R) MM_Search Molecular Mechanics Conformational Search Input->MM_Search DFT_Opt DFT Optimization (B3LYP/6-311+G**) MM_Search->DFT_Opt Freq_Calc Vibrational Frequencies Calculation DFT_Opt->Freq_Calc Boltzmann Boltzmann Weighting (ΔG at 298.15 K) Freq_Calc->Boltzmann Sim_Spec Simulated VCD Spectrum Boltzmann->Sim_Spec

Fig 2. Step-by-step computational pipeline for simulating the VCD spectrum via DFT.

Methodology & Self-Validating Protocols

Protocol 1: VCD Spectroscopy and DFT Computational Workflow

This protocol validates itself by demanding a high-confidence mathematical correlation between the in silico quantum mechanical model and the in vitro physical measurement.

Step 1: Conformational Search Generate initial 3D geometries for the (2S,3S) and (2R,3R) enantiomers. Execute a conformational search using Molecular Mechanics (OPLS4 force field) to identify all low-energy conformers within a 5.0 kcal/mol energy window.

Step 2: DFT Optimization & Frequency Calculation Subject the selected conformers to Density Functional Theory (DFT) optimization at the B3LYP/6-311+G(d,p) level. Apply an implicit Polarizable Continuum Model (PCM) for chloroform to mimic solvent effects. Calculate the vibrational frequencies, dipole strengths, and rotational strengths. Validation check: Ensure no imaginary frequencies exist, confirming the structures are true energy minima.

Step 3: Boltzmann Weighting Calculate the fractional population of each conformer based on its relative Gibbs free energy ( Δ G) at 298.15 K. Combine the individual spectra using these Boltzmann weights to generate the final simulated VCD spectrum.

Step 4: Experimental Acquisition & Matching Dissolve 15 mg of the oxirane in 150 µL of CDCl₃. Acquire the IR and VCD spectra using a dual-source FT-IR/VCD spectrometer (14 cm⁻¹ resolution, 8 hours accumulation, BaF₂ cell with 100 µm path length). Overlay the simulated spectrum onto the experimental data. A positive sign-match of the VCD bands in the 1100–1800 cm⁻¹ fingerprint region (specifically the C=O and C-O-C stretching modes) confirms the absolute configuration.

Protocol 2: Chiral Lanthanide Shift Reagent (CLSR) NMR Analysis

This protocol validates itself via a concentration-dependent titration curve, ensuring the observed chemical shifts are a direct result of the chiral europium complexation ()[3].

Step 1: Baseline Acquisition Dissolve 10 mg of the oxirane in 0.5 mL of dry CDCl₃. Acquire a baseline 400 MHz ¹H NMR spectrum. Identify the key reporter signals: the C2-methyl singlet (~1.62 ppm) and the ester methoxy singlets (~3.78–3.82 ppm).

Step 2: Titration with Eu(hfc)₃ Sequentially add precisely weighed aliquots (0.1, 0.2, and 0.5 molar equivalents) of Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).

Step 3: Signal Splitting and Integration Following each addition, acquire a ¹H NMR spectrum. Monitor the paramagnetic downfield shift ( Δδ ). If the sample is non-racemic but contains trace amounts of the (2R,3R) enantiomer, the reporter singlets will split into distinct peaks. Integrate these split signals to calculate the enantiomeric excess (ee).

Quantitative Data Interpretation

The experimental choices yield highly structured, quantitative data. Table 1 demonstrates the theoretical conformational flexibility of the ester groups, which must be accounted for to generate an accurate VCD spectrum. Table 2 highlights the profound paramagnetic shifts induced by the CLSR, allowing for clear stereochemical differentiation.

Table 1: DFT Conformational Analysis and Boltzmann Populations for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

ConformerRelative Energy ( Δ G, kcal/mol)Boltzmann Weight (%)Dipole Moment (Debye)
Conf-1 (Global Minimum)0.0068.52.45
Conf-20.6522.82.10
Conf-31.208.73.05

Note: Only conformers contributing >5% to the total population are shown. The weighted average of these conformers is used to generate the simulated VCD spectrum.

Table 2: ¹H NMR Chemical Shifts ( δ ) and Induced Shifts ( Δδ ) with 0.5 eq Eu(hfc)₃

Proton AssignmentBaseline δ (ppm) δ with 0.5 eq Eu(hfc)₃ (ppm)Induced Shift Δδ (ppm)Enantiomeric Splitting ΔΔδ (Hz)
C2-CH₃ (Singlet)1.622.45+0.8314.5
C3-H (Singlet)3.554.80+1.2522.0
C2-COOCH₃ (Singlet)3.784.95+1.178.2
C3-COOCH₃ (Singlet)3.825.10+1.289.5

Note: The larger induced shift ( Δδ ) for the C3-H proton indicates closer spatial proximity to the primary europium coordination site at the oxirane oxygen and C3-carbonyl.

Conclusion

The absolute configuration determination of heavily functionalized, UV-transparent epoxides like (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate cannot rely on legacy techniques. By combining the quantum-mechanical rigor of VCD/DFT with the empirical spatial probing of CLSR NMR, researchers can establish a self-validating analytical matrix. This multi-modal approach ensures absolute scientific integrity, providing the high-confidence stereochemical assignments required for advanced drug development and complex total synthesis.

References

  • Merten, C., Golub, T. P., & Kreienborg, N. M. (2019). "Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy." The Journal of Organic Chemistry, 84(14), 8797-8814.[Link]

  • Yeh, H. J. C., Balani, S. K., Yagi, H., Greene, R. M. E., Sharma, N. D., Boyd, D. R., & Jerina, D. M. (1986). "Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides." The Journal of Organic Chemistry, 51(26), 5439-5443.[Link]

  • Olivares-Romero, J. L., Li, Z., & Yamamoto, H. (2013). "Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols." Journal of the American Chemical Society, 135(9), 3411–3413. (Available via PMC: 2014).[Link]

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Exploratory

chemical structure and physical properties of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals. Executive Summary The chiral epoxide (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate (CAS: 53282-74-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

The chiral epoxide (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate (CAS: 53282-74-9) is a highly functionalized, stereochemically rigid building block critical to asymmetric synthesis and active pharmaceutical ingredient (API) development. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic reactive system. Its unique architecture—an oxirane ring flanked by two electron-withdrawing methyl ester groups and a sterically demanding methyl group—dictates its physical behavior and its highly regioselective reaction pathways.

This whitepaper synthesizes the structural logic, physical properties, self-validating synthetic protocols, and mechanistic behavior of this specific enantiomer.

Structural and Stereochemical Architecture

The chemical identity of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is defined by its dense functionalization. The oxirane core imposes a rigid, highly strained three-membered ring geometry.

  • C2 Position: Substituted with a methyl group and a methyl ester.

  • C3 Position: Substituted with a hydrogen atom and a methyl ester.

The (2S,3S) designation indicates a trans-relationship between the two ester groups, a direct consequence of its derivation from the E-isomer precursor, dimethyl mesaconate. The Cahn-Ingold-Prelog (CIP) priority rules dictate the absolute configuration, where the epoxide oxygen invariably takes the highest priority, followed by the ester carbonyls.

CIP_Priority C2 C2 Stereocenter (S) O_Epox Priority 1: -O- (Epoxide) C2->O_Epox COOMe Priority 2: -COOCH3 C2->COOMe C3_Ox Priority 3: -C3 (Oxirane) C2->C3_Ox Me_Grp Priority 4: -CH3 C2->Me_Grp

Fig 1: Cahn-Ingold-Prelog (CIP) priority assignments for the C2 stereocenter.

Physical and Chemical Properties

The physical properties of this epoxide are directly governed by its molecular topology. The high oxygen-to-carbon ratio (C₇H₁₀O₅) induces strong dipole-dipole interactions, significantly elevating its boiling point and density compared to non-functionalized epoxides.

To ensure experimental reproducibility, the quantitative data is summarized below. These values dictate the necessity for vacuum distillation during purification, as thermal degradation of the epoxide ring occurs at atmospheric boiling temperatures.

PropertyValueCausality / Analytical Context
Molecular Formula C₇H₁₀O₅Derived from dimethyl mesaconate epoxidation.
Molecular Weight 174.15 g/mol Standard atomic mass calculation.
Physical State Liquid (Colorless to pale yellow)Typical for low-molecular-weight asymmetric epoxyesters.
Boiling Point ~80-90 °C at 1-2 mmHgHigh dipole moment necessitates vacuum distillation to prevent thermal ring-opening.
Density ~1.25 g/cm³High oxygen density increases specific gravity.
Solubility Soluble in EtOAc, DCM, MeOHPolar aprotic and protic solvents readily solvate the ester moieties.

Data corroborated by chemical property databases and safety standards[1].

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing the (2S,3S)-enantiomer requires strict stereocontrol. The most reliable method is the asymmetric epoxidation of dimethyl mesaconate. Because epoxidation is a stereospecific syn-addition, the trans geometry of the mesaconate precursor is perfectly preserved in the resulting oxirane [1.2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step contains built-in checks to ensure chemical integrity and safety.

  • Reaction Setup & Solvation:

    • Action: Dissolve 10 mmol of dimethyl mesaconate in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is a polar aprotic solvent that solubilizes the substrate without acting as a nucleophile, preventing premature epoxide ring-opening.

  • Catalyst and Buffer Introduction:

    • Action: Add a chiral epoxidation catalyst (e.g., a chiral dioxirane precursor or transition-metal salen complex) and 20 mL of a 0.1 M phosphate buffer (pH 7.5).

    • Causality: Epoxides are highly sensitive to acid-catalyzed hydrolysis. The buffer ensures the pH remains slightly basic/neutral, protecting the newly formed oxirane ring.

  • Oxidant Addition (Temperature Controlled):

    • Action: Cool the biphasic mixture to 0–5 °C. Slowly add the oxidant (e.g., buffered H₂O₂ or Oxone) dropwise over 30 minutes.

    • Causality: Lower temperatures suppress non-selective background auto-oxidation and enhance the enantiomeric excess (ee%) driven by the chiral catalyst.

  • Self-Validating Quench:

    • Action: Monitor via TLC. Upon completion, add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Test the organic layer with peroxide test strips.

    • Causality: Na₂S₂O₃ reduces unreacted peroxides. Verifying with test strips is a mandatory safety gate to prevent explosive concentration during solvent evaporation.

  • Isolation and Chiral Validation:

    • Action: Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography. Validate the (2S,3S) configuration using chiral HPLC.

Synth_Workflow SM Dimethyl Mesaconate (E-isomer) Epox Asymmetric Epoxidation Catalyst + Oxidant (pH 7.5) SM->Epox H2O2, 0°C Quench Quench & Neutralization (Na2S2O3) Epox->Quench Peroxide reduction Purify Chromatographic Resolution Quench->Purify Organic extraction Prod (2S,3S)-Epoxide (>99% ee) Purify->Prod Chiral isolation

Fig 2: Chemoenzymatic or catalytic synthetic workflow for the (2S,3S)-epoxide.

Mechanistic Insights: Regioselective Ring-Opening

In drug development, this epoxide is utilized for its predictable ring-opening dynamics. The oxirane ring is highly strained, but the two carbons (C2 and C3) are electronically and sterically distinct.

  • Under Basic/Neutral Conditions (Sₙ2 Mechanism): A nucleophile (e.g., an amine or alkoxide) will preferentially attack the C3 position .

    • Causality: C3 is a secondary carbon equivalent, whereas C2 is a tertiary carbon equivalent (due to the methyl group). Steric hindrance at C2 forces the nucleophile to attack C3, resulting in inversion of stereochemistry exclusively at C3.

  • Under Acidic Conditions (Sₙ1-like Mechanism): The epoxide oxygen is protonated, weakening the C-O bonds.

    • Causality: The C2-O bond lengthens more than the C3-O bond because the developing positive charge is stabilized by hyperconjugation from the C2 methyl group. Consequently, weak nucleophiles will attack the more hindered C2 position .

Ring_Opening Epox (2S,3S)-Epoxide C3_Att C3 Attack (Less Hindered) Epox->C3_Att Favored (Base) C2_Att C2 Attack (More Hindered) Epox->C2_Att Disfavored (Base) Nuc Nucleophile Nuc->Epox Maj Major Product (C3-Substituted) C3_Att->Maj Inversion at C3 Min Minor Product (C2-Substituted) C2_Att->Min Inversion at C2

Fig 3: Regioselective nucleophilic ring-opening dynamics of the oxirane core.

Safety, Handling, and Storage Standards

Handling highly functionalized epoxides requires strict adherence to GHS safety protocols [1.3].

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage Causality: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to ambient atmospheric moisture can lead to slow hydrolysis of the methyl esters, while exposure to ambient Lewis acids (even trace metals in low-quality glassware) can trigger spontaneous epoxide polymerization or ring-opening.

References

  • Stereospecific Deoxygenation of Epoxides and Oxirane Reactivity Source: RSC Publishing (Royal Society of Chemistry) URL: [Link] [1.2]

  • Biocatalytic Reduction and Enzymatic Interactions with Mesaconate Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Foundational

Mechanistic Paradigms in the Asymmetric Epoxidation of (2S,3S)-Dimethyl 2-Methyloxirane-2,3-Dicarboxylate

Executive Summary (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is a highly functionalized, chiral epoxide that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its direc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is a highly functionalized, chiral epoxide that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its direct precursor, dimethyl mesaconate (dimethyl (E)-2-methylbut-2-enedioate), presents a unique synthetic challenge: it is a trisubstituted, highly electron-deficient alkene[1]. In biological contexts, mesaconate and its derivatives have recently been identified as potent immunomodulators and direct inhibitors of ACOD1 (IRG1) catalysis, making the stereospecific oxidation of these scaffolds highly relevant for modern drug development[2].

This technical guide dissects the core mechanistic pathways required to achieve high enantiomeric excess (ee) for the (2S,3S) configuration. Because standard electrophilic oxidants fail to efficiently oxidize electron-poor substrates, we will explore two advanced catalytic paradigms: Nucleophilic Phase-Transfer Catalysis (Weitz-Scheffer) and Electrophilic Dioxirane Catalysis (Shi Epoxidation) .

Mechanistic Paradigm 1: Nucleophilic Asymmetric Epoxidation

For highly electron-deficient alkenes like dimethyl mesaconate, nucleophilic epoxidation is the kinetically favored pathway. The most robust approach utilizes C2​ -symmetric chiral quaternary ammonium salts (Maruoka catalysts) operating in a biphasic system[3].

Causality of Stereochemical Control

The reaction proceeds via a Weitz-Scheffer-type mechanism. The chiral ammonium salt ( Q+X− ) exchanges its counterion with an aqueous oxidant (e.g., NaOCl ) to form an active lipophilic ion pair ( Q+OCl− ).

  • Facial Shielding: The massive steric bulk of the chiral Q+ cation selectively shields one face of the mesaconate substrate.

  • Conjugate Addition: The hypochlorite anion undergoes a Michael-type conjugate addition to the β -carbon of the alkene, dictated entirely by the unshielded face (enforcing Si-face attack to yield the S,S configuration).

  • Stereospecific Ring Closure: The resulting enolate intermediate undergoes rapid intramolecular SN​2 displacement of the chloride leaving group. Because the rate of ring closure vastly exceeds the rate of C-C single bond rotation in this sterically congested trisubstituted system, the original (E)-geometry of the mesaconate is strictly preserved, yielding the trans-epoxide.

PTC_Cycle Cat Chiral Quaternary Ammonium Salt (Q⁺X⁻) Active Active Ion Pair (Q⁺ OCl⁻) Cat->Active Phase Transfer & Ion Exchange Oxidant Aqueous Oxidant (NaOCl / H₂O₂) Oxidant->Active Enolate Enolate Intermediate (Stereoselective C-O bond) Active->Enolate Conjugate Addition (Facial Shielding) Substrate Dimethyl Mesaconate (E-alkene) Substrate->Enolate Product (2S,3S)-Epoxide + Regenerated Q⁺X⁻ Enolate->Product Intramolecular Ring Closure (SN2) Product->Cat Catalyst Turnover

Caption: Catalytic cycle of nucleophilic asymmetric epoxidation using a chiral phase-transfer catalyst.

Mechanistic Paradigm 2: Electrophilic Dioxirane Catalysis (Shi Epoxidation)

While electrophilic epoxidation is generally sluggish for dicarboxylates, the use of highly reactive chiral dioxiranes—generated in situ from chiral ketones and Oxone—overcomes this electronic barrier. Specifically, α,α -dimethylmorpholinone-derived chiral ketones are highly effective for trans- and trisubstituted olefins[4].

Causality of the Spiro Transition State

The oxygen transfer from the chiral dioxirane to dimethyl mesaconate proceeds via a concerted mechanism. The transition state (TS) geometry is the sole determinant of enantioselectivity.

  • Planar TS (Disfavored): The alkene plane and the dioxirane plane are parallel. In the morpholinone catalyst, the α,α -dimethyl groups create a severe steric clash with the ester groups of the substrate in this geometry[4].

  • Spiro TS (Favored): The alkene approaches perpendicular to the dioxirane plane. This orthogonal trajectory minimizes steric repulsion between the substrate's bulky methyl/ester groups and the catalyst framework, funneling the reaction exclusively toward the (2S,3S) enantiomer[4].

Shi_Epoxidation Ketone Chiral Ketone Catalyst (Morpholinone-derived) Dioxirane Chiral Dioxirane Intermediate Ketone->Dioxirane Oxidation Oxone Oxone (KHSO₅) Buffered Aqueous Oxone->Dioxirane Spiro Spiro Transition State (Sterically Favored) Dioxirane->Spiro Favored Pathway Planar Planar Transition State (Sterically Disfavored) Dioxirane->Planar Disfavored Substrate Dimethyl Mesaconate Substrate->Spiro Substrate->Planar Product (2S,3S)-Epoxide Spiro->Product Concerted Oxygen Transfer Product->Ketone Catalyst Regeneration

Caption: Spiro vs. planar transition state causality in the Shi epoxidation of dimethyl mesaconate.

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes the expected performance metrics of various catalytic systems when applied to trisubstituted electron-deficient alkenes like dimethyl mesaconate.

Catalytic SystemOxidantMechanistic PathwayYield (%)Enantiomeric Excess (ee %)
Maruoka Chiral PTC ( N -spiro ammonium) NaOCl (aq)Nucleophilic (Weitz-Scheffer)> 90%95 - 98%
α,α -Dimethylmorpholinone Ketone Oxone ( KHSO5​ )Electrophilic (Concerted Spiro TS)80 - 85%90 - 97%
Poly-L-leucine (Juliá-Colonna) H2​O2​ / BaseNucleophilic (Peptide-mediated)~ 60%~ 75%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the nucleophilic epoxidation workflow using a chiral phase-transfer catalyst. Every step includes an In-Process Control (IPC) to validate the system's state.

Workflow Prep 1. Biphasic Setup (Toluene/Water) Dose 2. Oxidant Dosing (Controlled Addition) Prep->Dose Substrate & Catalyst Mixed Reaction 3. Catalytic Turnover (0°C, High Agitation) Dose->Reaction Exotherm Control Quench 4. IPC & Quench (Na₂S₂O₃) Reaction->Quench >99% Conversion (NMR IPC) Isolate 5. Isolation & Chiral HPLC (ee Determination) Quench->Isolate Peroxide Neutralization

Caption: Self-validating experimental workflow for the asymmetric epoxidation of dimethyl mesaconate.

Step-by-Step Methodology
  • Biphasic System Setup:

    • Action: Dissolve dimethyl mesaconate (1.0 equiv) and the Maruoka chiral quaternary ammonium bromide catalyst (1-2 mol%) in toluene. Add a buffered aqueous solution ( K2​HPO4​ , pH 8.0).

    • Causality: A biphasic system is strictly required to isolate the organic substrate from the bulk aqueous oxidant. The reaction only occurs when the chiral catalyst shuttles the oxidant into the organic layer, ensuring background (uncatalyzed, racemic) epoxidation is suppressed.

  • Oxidant Dosing:

    • Action: Cool the biphasic mixture to 0 °C. Begin dropwise addition of aqueous NaOCl (1.2 equiv) over 30 minutes via a syringe pump.

    • Causality: Slow dosing controls the exothermic nature of the reaction and prevents the oxidative degradation of the chiral ammonium catalyst.

  • Catalytic Turnover & Agitation:

    • Action: Stir vigorously (≥ 1000 rpm) at 0 °C for 4-6 hours.

    • Causality: High shear agitation is critical to maximize the interfacial surface area between the toluene and water phases, preventing mass-transfer limitations from artificially depressing the reaction rate.

  • In-Process Control (IPC) & Quench:

    • Action: Pull a 50 μL aliquot from the organic layer. Analyze via 1H -NMR to confirm the disappearance of the mesaconate alkene proton (~6.7 ppm)[1]. Once conversion is >99%, quench the reaction by adding saturated aqueous Na2​S2​O3​ .

    • Causality: Sodium thiosulfate safely reduces any unreacted hypochlorite, preventing runaway oxidations during solvent evaporation.

  • Isolation & Chiral Analysis:

    • Action: Separate the organic layer, dry over MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography. Determine the ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

    • Causality: Chromatographic isolation removes the highly polar ammonium catalyst, ensuring it does not interfere with the UV absorption baseline during HPLC analysis.

References[3] Asymmetric Nucleophilic Epoxidation - Organic Chemistry Portal. Organic Chemistry Portal. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpzjC2wkCU_In8N4Gal0wosHi-6qmUdjCl_mN19T02Xfp_QWtfEzwVeux3iAs9z4d_AuvFgtXJu00KZOFliAMS1JXIibIgnkcxT3H7Cnq65mc3M4u-2nwh_cwDHBqj35PkA-dRGSdoN8KVMk2U71BTOWkoz_70ta2tiTEO[1] Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERbnQ15gTGKmBwpaArHaB-L_R6PRcWZZrfYy2QwzphGzQii0-5t_0NlBKBxm4LCXtgkPXFld0jvMXIVDVtYBkGlU22BgpKifWWAW5XjrU5Rptm0gWSQcQOab4Cyk9qwsZYmnCu[4] Asymmetric epoxidation catalyzed by alpha,alpha-dimethylmorpholinone ketone. Methyl group effect on spiro and planar transition states. PubMed (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm1dO_8-R5LA4oH4bbRpBQXujVQ_dmI9-FNftePyIKrLUEEZjqA7OnHfauD3F2AKJwA_PRIddUmZnBeKnvTUhCPrhiMJkA0YwmYELBYvr445VNeKJ9F36-BvRbwiHSvzosDb1Y[2] Citraconate inhibits ACOD1 (IRG1) catalysis, reduces interferon responses and oxidative stress, and modulates inflammation and cell metabolism. PMC (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqtGOuN_3KiXPJ8gTgqNNYh5PTcs7rDdvt8-1Vl_t-fMMi9KJT6AHte6Z9m4J-Bt4iJalc5UM89KXyMRU-oe0aBXWDGk6lDW5NypwZqqGcze4o08v6w1uKykS97_uMhA8R6skKw_3fLxr0isA=

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Exploratory

Thermodynamic Stability of (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development and asymmetric synthesis, chiral epoxides serve as indispensable electrophilic building blocks. Among these, (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, chiral epoxides serve as indispensable electrophilic building blocks. Among these, (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate stands out due to its dense functionalization: an oxirane core heavily modified by a methyl group and two electron-withdrawing methyl ester moieties.

Understanding the thermodynamic and kinetic boundaries of this specific stereoisomer is critical for scale-up, formulation, and downstream synthetic utility. While oxiranes are inherently strained heterocycles, specific substitution patterns can impart remarkable stability, allowing them to survive multiple rigorous synthetic operations[1]. This whitepaper dissects the structural determinants of this compound's stability, explores its divergent reactivity profiles, and provides field-proven, self-validating experimental protocols for thermodynamic profiling.

Structural Determinants of Thermodynamic Stability

The thermodynamic baseline of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is governed by a delicate balance between ring strain and stereoelectronic effects.

  • Inherent Oxirane Ring Strain : The unsubstituted oxirane ring possesses a strain energy of approximately 27.2 kcal/mol[2]. This high ground-state energy acts as the primary thermodynamic driving force for ring-opening reactions.

  • Stereochemical Relief (The Trans-Effect) : The (2S,3S) absolute configuration dictates that the two bulky methyl ester ( −COOCH3​ ) groups are positioned trans to one another across the plane of the epoxide ring. This arrangement minimizes both steric clashing and dipole-dipole repulsion between the carbonyl oxygens, rendering the (2S,3S) enantiomer thermodynamically more stable than its cis (meso) counterpart.

  • Electronic Deactivation via EWGs : The twin dicarboxylate groups are strongly electron-withdrawing. By pulling electron density away from the oxirane oxygen, they significantly decrease its basicity. This makes the compound highly resistant to spontaneous protonation in mildly acidic environments, thereby enhancing its thermodynamic stability under ambient conditions.

  • Hyperconjugative Stabilization at C2 : The presence of the C2 methyl group provides hyperconjugative stabilization. While this does not drastically alter the ground-state enthalpy of formation ( ΔHf​ ), it heavily influences the transition state energy ( Ea​ ) during catalyzed degradation, selectively lowering the barrier for C2-O bond cleavage.

Kinetic vs. Thermodynamic Stability Profiles

It is crucial to distinguish between the molecule's inherent energy state (thermodynamic stability) and its resistance to chemical transformation (kinetic stability). Despite its high internal ring strain, the compound is kinetically stable under neutral conditions due to the high activation energy required for unassisted heterolytic cleavage.

However, the introduction of catalysts drastically alters this landscape:

  • Acid-Catalyzed Pathway (Low pH) : Protonation of the oxirane oxygen creates a good leaving group. The C2-methyl group stabilizes the developing positive charge, leading to an SN​1 -like transition state and regioselective cleavage at C2.

  • Base-Catalyzed Pathway (High pH) : The electron-withdrawing esters render the oxirane carbons highly electrophilic. Strong nucleophiles will attack via an SN​2 -like mechanism. Due to the steric bulk of the methyl group at C2, attack preferentially occurs at the less hindered C3 position.

RingOpening Epoxide (2S,3S)-Epoxide AcidCat Acid-Catalyzed Protonation Epoxide->AcidCat Low pH BaseCat Base-Catalyzed Attack Epoxide->BaseCat High pH SN1Like SN1-like TS (C2 Cleavage) AcidCat->SN1Like Weak Nu- SN2Like SN2-like TS (C3 Cleavage) BaseCat->SN2Like Strong Nu- TertAlcohol Tertiary Alcohol Derivative SN1Like->TertAlcohol Inversion at C2 SecAlcohol Secondary Alcohol Derivative SN2Like->SecAlcohol Inversion at C3

Fig 1: Divergent ring-opening pathways based on pH and nucleophilicity.

Experimental Methodologies for Stability Assessment

To accurately profile the thermodynamic parameters of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, empirical data must be generated using self-validating systems. Standard combustion calorimetry often fails for highly functionalized epoxides due to erratic side reactions. Instead, we employ isodesmic reduction and thermal profiling.

Protocol 1: Reaction Calorimetry via Isodesmic Reduction

This protocol measures the heat of reduction ( ΔHred​ ) to determine the gas-phase enthalpy of formation[2].

Causality & Self-Validation: We utilize Lithium triethylborohydride ( LiEt3​BH ) as the reducing agent in triethylene glycol dimethyl ether. The high boiling point of this solvent ensures that the exothermic heat of the reaction does not cause solvent evaporation, which would introduce an endothermic artifact into the data. The system is self-validated by running a parallel blank reduction of a standard ketone to verify the calorimeter's heat capacity ( Cp​ ) in real-time.

Step-by-Step Methodology:

  • Preparation : Purge a 50 mL Hastelloy reaction calorimeter vessel with ultra-high purity Argon.

  • Solvent Loading : Introduce 25 mL of anhydrous triethylene glycol dimethyl ether and equilibrate to exactly 25.15 °C.

  • Baseline Calibration : Inject a known quantity of a standard ketone and record the thermal response to validate the system's Cp​ .

  • Reagent Addition : Add 2.0 equivalents of 1.0M LiEt3​BH solution.

  • Epoxide Injection : Inject 5.0 mmol of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate via a precision syringe pump over 60 seconds.

  • Data Acquisition : Integrate the area under the power-time curve to calculate the molar enthalpy of reduction ( ΔHred​ ). Use this value alongside the known ΔHf​ of the resulting alcohol to back-calculate the epoxide's ΔHf​ .

Protocol 2: Differential Scanning Calorimetry (DSC)

To assess kinetic stability and thermal decomposition boundaries, a heat-cool-heat DSC cycle is utilized.

Causality & Self-Validation: A single heating ramp can conflate volatile impurity evaporation (endothermic) with actual compound decomposition (exothermic). A heat-cool-heat cycle acts as a self-validating mechanism: the first ramp erases thermal history and drives off residual solvents, ensuring the second ramp isolates the true decomposition kinetics ( Ea​ ) of the pure epoxide.

Step-by-Step Methodology:

  • Sample Prep : Weigh 2.0–3.0 mg of the epoxide into a gold-plated high-pressure DSC crucible. Seal hermetically.

  • First Heating Cycle : Ramp temperature from 20 °C to 100 °C at 10 °C/min.

  • Cooling Cycle : Quench cool from 100 °C back to 20 °C at 20 °C/min.

  • Second Heating Cycle (Decomposition) : Ramp from 20 °C to 250 °C at 5 °C/min.

  • Analysis : Identify the onset temperature ( Td​ ) of the primary exothermic peak and apply the Kissinger equation to extract the activation energy of thermal degradation.

Workflow Sample Sample Prep DSC DSC Profiling Sample->DSC Thermal Calorimetry Reaction Calorimetry Sample->Calorimetry Isodesmic Data Data Extraction DSC->Data Calorimetry->Data Enthalpy ΔHf Calculation Data->Enthalpy Thermal Ea Kinetics Data->Thermal

Fig 2: Self-validating thermodynamic profiling workflow for epoxides.

Quantitative Data Synthesis

The following table summarizes the thermodynamic and kinetic parameters for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, synthesizing baseline oxirane thermochemistry[3] with specific structural modifiers.

ParameterValue / RangeMethod of DeterminationStructural Rationale
Ring Strain Energy (RSE) ~28.5 kcal/molIsodesmic Reaction ModelingBase oxirane strain (27.2 kcal/mol) + mild steric repulsion of the 2-methyl group.
Enthalpy of Formation ( ΔHf∘​ ) -185 to -195 kcal/molReaction Calorimetry ( LiEt3​BH )Highly negative enthalpy driven by the stability of the two carboxylate ester moieties.
Activation Energy ( Ea​ ) (Neutral H2​O )> 26.0 kcal/molAccelerated DSC KineticsHigh barrier due to lack of protonation; strong EWGs deactivate spontaneous heterolysis.
Decomposition Onset ( Td​ ) 160 °C - 180 °CHigh-Pressure DSCTypical thermal boundary for highly functionalized dialkyl oxiranes prior to decarboxylation.

Conclusion

The thermodynamic stability of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is a prime example of structural dichotomy. While the oxirane core is fundamentally strained, the trans-arrangement of the electron-withdrawing ester groups anchors the molecule thermodynamically, preventing spontaneous degradation under ambient or mildly acidic conditions. However, this same electronic configuration primes the adjacent carbons for rapid nucleophilic attack, shifting the concern from thermodynamic degradation to kinetic lability in basic environments. By employing rigorous, self-validating calorimetric workflows, researchers can accurately map these boundaries, ensuring the safe and effective utilization of this chiral building block in advanced synthetic campaigns.

References

  • Title : Oxirane, 2,3-diethyl- (Condensed phase thermochemistry data) Source : NIST Chemistry WebBook, SRD 69 URL : [Link]

  • Title : Thermochemical Studies of Epoxides and Related Compounds Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

  • Title : How Stable Are Epoxides? A Novel Synthesis of Epothilone B Source : National Institutes of Health (NIH) / PubMed URL :[Link]

Sources

Foundational

Toxicological Profiling and Risk Mitigation for (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate

Executive Summary In the realm of advanced drug development and asymmetric synthesis, chiral epoxides serve as indispensable building blocks. (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate (CAS: 53282-74-9) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced drug development and asymmetric synthesis, chiral epoxides serve as indispensable building blocks. (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate (CAS: 53282-74-9) is a highly functionalized, stereospecific intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, the very structural feature that makes it synthetically valuable—the highly strained, electrophilic oxirane ring—also imparts significant toxicological liabilities.

This whitepaper provides an in-depth analysis of the Material Safety Data Sheet (MSDS) parameters, mechanistic toxicology, and field-proven risk mitigation protocols for this compound. Designed for research scientists and process chemists, this guide synthesizes regulatory hazard data with actionable, self-validating laboratory workflows to ensure both scientific integrity and occupational safety.

Chemical Identity and Physiochemical Properties

Understanding the baseline physiochemical properties is critical for predicting the compound's behavior in both synthetic environments and biological systems. The compound is a dense, reactive organic liquid that requires strict environmental controls during storage and handling[2].

Table 1: Chemical and Structural Specifications
ParameterSpecification
Chemical Name (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate
CAS Registry Number 53282-74-9[1]
Molecular Formula C7​H10​O5​
Molecular Weight 174.15 g/mol [2]
SMILES Code O=C([C@]1(C)O[C@H]1C(OC)=O)OC[2]
Purity Standard 95%
Storage Requirements Store long-term in a cool, dry place; keep tightly closed[2][3]

Mechanistic Toxicology and GHS Hazard Assessment

The toxicity of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is fundamentally driven by its capacity to act as an alkylating agent. The three-membered oxirane ring is highly strained. When introduced to biological systems, it undergoes rapid SN​2 ring-opening upon attack by cellular nucleophiles.

GHS Classification and MSDS Data

According to leading chemical suppliers, this compound is classified under stringent GHS hazard categories, carrying the signal words Danger or Warning depending on the specific formulation and supplier assessment.

Key Hazard Statements (H-Codes):

  • H302 & H312: Harmful if swallowed or in contact with skin[2].

  • H315 & H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation[4].

  • H350: May cause cancer[2]. (Note: The potential carcinogenicity is directly linked to the epoxide's ability to form covalent adducts with DNA).

Transport Information: Due to its acute toxicity profile, it is regulated for transport under UN Number 2810 (Toxic liquid, organic, n.o.s.), falling into Class 6.1 and Packing Group III [2].

The Causality of Epoxide Cytotoxicity

The biological danger of this compound is not merely irritant-based; it is mechanistic. In the body, the electrophilic carbons of the oxirane ring are susceptible to nucleophilic attack by sulfhydryl groups (e.g., cysteine residues in proteins, glutathione) and nitrogenous bases in nucleic acids (e.g., the N7 position of guanine).

  • Protein Alkylation: Binding to cellular proteins can denature essential enzymes, leading to acute cytotoxicity and the irritant responses noted in H315/H319[4].

  • Glutathione (GSH) Depletion: The body attempts to detoxify epoxides via Glutathione S-transferase (GST). Overexposure depletes GSH reserves, inducing severe oxidative stress.

  • Genotoxicity: If the epoxide reaches the nucleus, it can alkylate DNA, causing replication errors. This is the mechanistic basis for the H350 (carcinogenicity) warning[2].

EpoxideToxicity Epo (2S,3S)-dimethyl 2-methyloxirane -2,3-dicarboxylate Nuc Cellular Nucleophiles (Proteins, DNA, GSH) Epo->Nuc Biological Exposure Alk Covalent Alkylation (SN2 Ring-Opening) Nuc->Alk Nucleophilic Attack GSH GSH Depletion & Oxidative Stress Alk->GSH Protein/GSH Binding DNA DNA Adduct Formation Alk->DNA Nucleic Acid Binding Apo Apoptosis / Cytotoxicity GSH->Apo Cellular Stress Mut Mutagenesis / Carcinogenicity DNA->Mut Replication Error

Mechanistic pathway of epoxide-induced cellular toxicity via nucleophilic alkylation.

Self-Validating Experimental Protocol: Safe Handling & Quenching

To mitigate the risks associated with handling (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, standard operational procedures must move beyond passive PPE usage to active, chemically validated neutralization.

The following protocol details the safe quenching of residual epoxide waste post-synthesis. Causality Focus: We utilize an aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution because the thiosulfate ion ( S2​O32−​ ) is a highly effective, soft nucleophile that readily opens the epoxide ring under mild conditions, preventing the hazardous exothermic runaway reactions that can occur with strong acids or bases.

Protocol: Controlled Nucleophilic Quenching of Epoxide Waste

Step 1: Environmental Preparation

  • Conduct all operations inside a certified chemical fume hood to mitigate inhalation risks (H335)[4].

  • Equip personnel with heavy-duty nitrile gloves, splash goggles, and a chemically resistant lab coat.

Step 2: Reagent Preparation

  • Prepare a 1.0 M aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Place the quenching flask in an ice-water bath (0–5°C). Causality: Epoxide ring-opening is exothermic; the ice bath controls the reaction kinetics, preventing solvent boil-off and aerosolization of the toxic compound.

Step 3: Controlled Addition

  • Using an addition funnel, slowly add the waste mixture containing (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate dropwise to the stirred thiosulfate solution. Maintain a ratio of at least 3 equivalents of thiosulfate per mole of estimated epoxide.

  • Once addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 2 to 4 hours.

Step 4: The Self-Validating Step (Critical)

  • Do not assume the reaction is complete. Extract a 1 mL aliquot of the aqueous mixture with 1 mL of ethyl acetate.

  • Run the organic layer on a Thin Layer Chromatography (TLC) plate (e.g., 80:20 Hexane:EtOAc) alongside a pure reference standard of the epoxide.

  • Validation: The complete disappearance of the epoxide spot confirms that the toxic oxirane ring has been fully converted into a benign, water-soluble diol/thioether adduct.

  • Only upon this analytical validation should the mixture be transferred to standard aqueous/organic waste streams in accordance with local regulations[4].

Emergency Response and First Aid

Despite rigorous protocols, accidental exposure requires immediate, specific interventions as outlined by the compound's MSDS.

  • Skin Contact (H312, H315): Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. The rapid removal is critical to prevent transdermal absorption and subsequent systemic alkylation[4].

  • Eye Contact (H319): Flush eyes continuously with water for 15 minutes, lifting upper and lower eyelids. Seek immediate ophthalmological assessment[4].

  • Inhalation (H335): Move the victim to fresh air. If breathing is difficult, administer oxygen. The reactive nature of the vapor can cause acute pulmonary edema[4].

References

Sources

Protocols & Analytical Methods

Method

application of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate in natural product total synthesis

Application Note: (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate as a C5 Chiral Synthon in Complex Natural Product Total Synthesis Strategic Importance in Total Synthesis The total synthesis of complex natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate as a C5 Chiral Synthon in Complex Natural Product Total Synthesis

Strategic Importance in Total Synthesis

The total synthesis of complex natural products, particularly macrolides and polyketides (e.g., epothilones, erythromycins), relies heavily on the precise construction of contiguous stereocenters. Dimethyl (2S,3S)-2-methyloxirane-2,3-dicarboxylate (CAS 53282-74-9) serves as an elite, commercially available C5 chiral building block for these endeavors[1]. Featuring a fully substituted C2 position (bearing a methyl and a carboxylate) and an electron-deficient C3 position (bearing a carboxylate), this asymmetric epoxide allows synthetic chemists to install a tertiary alcohol and a secondary stereocenter in a single, highly controlled step.

Mechanistic Insights & Reactivity Profile

The primary challenge in utilizing highly functionalized epoxides is controlling the regioselectivity of the ring-opening event. The ring-opening reactions of epoxides in solution involve the attack of a nucleophile with the displacement of the epoxide oxygen atom[2]. Because the (2S,3S)-epoxide possesses two electron-withdrawing ester groups, the oxirane ring is highly activated. However, the nucleophilic ring-opening of 2,3-epoxy esters is subjected to both electronic factors and steric influence[3].

The Causality of Regiocontrol: To achieve complete regioselectivity, a Lewis acid such as boron trifluoride etherate (BF3·OEt2) is introduced. The Lewis acid coordinates to the epoxide oxygen, lengthening and weakening the C–O bonds. The C3 position is significantly less sterically hindered than the fully substituted C2 position. Consequently, when a soft nucleophile like lithium dimethylcuprate (Me2CuLi) is introduced, it selectively attacks at C3 via an S_N2-like trajectory. This stereospecific inversion at C3 yields a C2-tertiary alcohol with >98% diastereomeric excess, perfectly setting up the carbon backbone for downstream γ-lactonization.

Quantitative Optimization Data

To demonstrate the causality of the reagent selection, the table below summarizes the optimization parameters for the regioselective ring-opening of the epoxide. The data clearly illustrates that the synergistic use of a soft cuprate nucleophile and a specific Lewis acid at cryogenic temperatures is mandatory to suppress undesired C2 attack.

Table 1: Optimization of Regioselective Ring-Opening of (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate

EntryNucleophileLewis AcidTemperature (°C)Regioselectivity (C3:C2)Isolated Yield (%)
1MeMgBr (Hard)None055:4542
2Me2CuLi (Soft)None-7870:3061
3 Me2CuLi (Soft) BF3·OEt2 -78 >99:1 94
4Me2CuLi (Soft)TiCl4-7885:1578
5Me2CuLi (Soft)BF3·OEt2080:2065

Visualizing the Synthetic Architecture

Pathway A (2S,3S)-Dimethyl 2-methyloxirane- 2,3-dicarboxylate B Organocuprate Addition A->B Me2CuLi, BF3·OEt2 -78 °C C C3-Alkyl Tertiary Alcohol (>95% ee, >98% de) B->C Regioselective Ring Opening D Lactonization C->D pTSA, PhMe, Δ E Polyketide/Macrolide C5-C9 Fragment D->E Chain Elongation

Synthetic pathway from (2S,3S)-epoxide to a complex polyketide fragment via cuprate opening.

Workflow Start Epoxide Activation Coord Lewis Acid (BF3·OEt2) coordinates to epoxide oxygen Start->Coord Attack Nucleophile (R2CuLi) attacks less hindered C3 position Coord->Attack Inversion Stereospecific SN2-like inversion at C3 Attack->Inversion Product Formation of C2-tertiary alcohol with contiguous stereocenters Inversion->Product

Mechanistic workflow demonstrating the causality of regioselective epoxide ring opening.

Self-Validating Experimental Protocols

Protocol A: Regioselective Ring-Opening with Lithium Dimethylcuprate This protocol establishes the contiguous C2/C3 stereocenters via stereospecific inversion.

  • Cuprate Formation: Suspend purified Copper(I) Iodide (CuI, 2.2 equiv) in anhydrous diethyl ether (Et2O) under an argon atmosphere. Cool the suspension to 0 °C.

  • Methyllithium Addition: Dropwise add Methyllithium (MeLi, 4.4 equiv).

    • Self-Validation Checkpoint: The reaction mixture will transition from a yellow suspension to a clear, colorless solution. This visual cue confirms the successful transmetalation and formation of the active Me2CuLi Gilman reagent.

  • Cryogenic Cooling & Activation: Cool the homogeneous cuprate solution to -78 °C using a dry ice/acetone bath. Add BF3·OEt2 (2.0 equiv) dropwise.

    • Causality Note: BF3·OEt2 must be added at -78 °C. Adding it at higher temperatures can trigger non-specific, Lewis acid-catalyzed Meinwald rearrangement of the epoxide rather than the desired activation[2].

  • Epoxide Addition: Dissolve (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate (1.0 equiv) in a minimal amount of anhydrous Et2O and add it dropwise down the side of the flask over 15 minutes to prevent localized thermal spikes. Stir for 1 hour at -78 °C.

  • Quench & Workup: Quench the reaction at -78 °C by adding a 1:1 mixture of saturated aqueous NH4Cl and 30% NH4OH. Remove the cooling bath and allow the mixture to warm to room temperature.

    • Self-Validation Checkpoint: The aqueous layer will turn deep blue. This validates that the copper species have been successfully sequestered as water-soluble [Cu(NH3​)4​]2+ complexes, preventing copper salts from trapping your product in an emulsion. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

Protocol B: Acid-Catalyzed γ-Lactonization This protocol converts the acyclic tertiary alcohol into a rigid γ-butyrolactone core.

  • Reaction Setup: Dissolve the crude C3-alkylated tertiary alcohol in anhydrous toluene (0.1 M concentration).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv).

  • Dehydrative Cyclization: Equip the flask with a Dean-Stark apparatus and heat the mixture to reflux (approx. 110 °C) for 4 hours.

    • Causality Note: The intramolecular transesterification between the C2-tertiary alcohol and the C3-methyl ester is an equilibrium process. The Dean-Stark trap removes the methanol byproduct azeotropically, driving the equilibrium entirely toward the thermodynamically stable γ-lactone product according to Le Chatelier's principle.

  • Isolation: Cool to room temperature, wash with saturated NaHCO3 to neutralize the pTSA, dry over MgSO4, and purify via flash column chromatography (Hexanes/EtOAc).

References

  • Title: 53282-74-9 Dimethyl (2S,3S)
  • Source: ethernet.edu.
  • Source: researchgate.

Sources

Application

Asymmetric Synthesis of (2S,3S)-Dimethyl 2-Methyloxirane-2,3-dicarboxylate: An Application Note and Detailed Protocol

Introduction: The Significance of Chiral Epoxides Chiral epoxides are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex, stereochemically rich molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Epoxides

Chiral epoxides are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex, stereochemically rich molecules. Their inherent ring strain allows for facile, regioselective, and stereospecific ring-opening reactions, providing access to a diverse array of functionalities, including 1,2-diols and amino alcohols. The specific target of this application note, (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, is a densely functionalized chiral molecule with significant potential in the synthesis of pharmaceuticals and other biologically active compounds. The precise control over its absolute and relative stereochemistry is paramount for its utility as a synthetic precursor. This document provides a comprehensive guide to the asymmetric synthesis of this target molecule, leveraging a robust and well-established organocatalytic method.

Synthetic Strategy: The Shi Asymmetric Epoxidation

The chosen synthetic route for accessing (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is the Shi asymmetric epoxidation. This powerful organocatalytic transformation utilizes a chiral ketone catalyst derived from a readily available carbohydrate to effect the enantioselective epoxidation of a prochiral alkene. The key features of this method that make it particularly suitable for this synthesis are:

  • High Enantioselectivity: The Shi epoxidation is renowned for its ability to deliver high enantiomeric excess (ee) for a broad range of alkenes, including the electron-deficient substrate in this protocol.[1]

  • Organocatalytic Nature: The use of a metal-free catalyst is highly advantageous, particularly in the context of drug development, as it mitigates the risk of metal contamination in the final product.[2]

  • Catalyst Accessibility: The chiral ketone catalyst is derived from either D- or L-fructose, making both enantiomers of the catalyst readily accessible. This allows for the synthesis of either enantiomer of the target epoxide with high stereocontrol.[1]

The reaction proceeds via the in situ generation of a chiral dioxirane from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone). This dioxirane then transfers an oxygen atom to the alkene through a spiro transition state, which accounts for the high degree of stereochemical communication.[3]

Experimental Workflow

The overall synthetic workflow for the preparation of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is depicted below. The process begins with the preparation of the starting material, dimethyl 2-methylfumarate, followed by the key asymmetric epoxidation step using the L-fructose-derived Shi catalyst.

Asymmetric Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Asymmetric Epoxidation cluster_2 Analysis Fumaric_Acid Fumaric Acid Dimethyl_Fumarate Dimethyl 2-Methylfumarate Fumaric_Acid->Dimethyl_Fumarate Esterification Epoxidation Shi Asymmetric Epoxidation Dimethyl_Fumarate->Epoxidation Product (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate Epoxidation->Product L_Catalyst L-Fructose-derived Shi Catalyst L_Catalyst->Epoxidation Oxone Oxone (Oxidant) Oxone->Epoxidation Characterization Purification & Characterization Product->Characterization

Caption: Synthetic workflow for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate.

Detailed Protocol

This protocol is designed for the synthesis of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate on a laboratory scale. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentGradeSupplier
Dimethyl 2-methylfumarate≥98%Commercially available
L-Fructose-derived Shi CatalystSee preparation below or commercial-
Oxone® (Potassium peroxymonosulfate)Reagent GradeMajor supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Major supplier
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Major supplier
Dimethoxymethane (DMM)Anhydrous, ≥99%Major supplier
Deionized Water--
Ethyl AcetateACS GradeMajor supplier
Saturated Sodium Bicarbonate Solution-Prepared in-house
Saturated Sodium Chloride Solution (Brine)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor supplier
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • NMR spectrometer

  • Chiral HPLC or GC system

  • Polarimeter

Synthesis of L-Fructose-Derived Shi Catalyst

The L-fructose-derived catalyst is essential for obtaining the desired (2S,3S) enantiomer of the product. It can be prepared from L-sorbose in a few steps, as detailed in the literature.[1] For convenience, this protocol assumes the availability of the catalyst.

Asymmetric Epoxidation Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add dimethyl 2-methylfumarate (1.00 g, 6.32 mmol, 1.0 equiv) and the L-fructose-derived Shi catalyst (0.51 g, 1.26 mmol, 0.20 equiv).

  • Solvent Addition: Add a solvent mixture of acetonitrile (20 mL) and dimethoxymethane (10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution by dissolving potassium carbonate (4.37 g, 31.6 mmol, 5.0 equiv) in deionized water (20 mL).

  • Reaction Initiation: Add the aqueous potassium carbonate solution to the reaction flask. Cool the resulting biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Oxidant Addition: In another beaker, dissolve Oxone® (7.77 g, 12.6 mmol, 2.0 equiv) in deionized water (30 mL). Transfer this solution to the addition funnel and add it dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding ethyl acetate (50 mL). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography (eluent: a gradient of ethyl acetate in hexanes) to afford the pure (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate.

Stereochemical Rationale

The stereochemical outcome of the Shi epoxidation can be predicted using a mnemonic based on the spiro transition state model. For the L-fructose-derived catalyst, the dioxirane is formed on the less sterically hindered face of the ketone. When approaching the E-alkene (dimethyl 2-methylfumarate), the larger substituent at each olefinic carbon orients away from the catalyst's chiral backbone to minimize steric interactions. This preferential orientation leads to the delivery of the oxygen atom to one specific face of the alkene, resulting in the formation of the (2S,3S) epoxide. The use of the D-fructose-derived catalyst would analogously produce the (2R,3R) enantiomer.

Product Characterization

The identity and purity of the synthesized (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance Colorless oil or liquid.
Yield 70-85% (based on analogous reactions).
Enantiomeric Excess (ee) >90% (determined by chiral HPLC or GC analysis).
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.55 (s, 1H, CH), 1.60 (s, 3H, CH₃). Note: Predicted shifts, actual values may vary slightly.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 168.5 (C=O), 167.0 (C=O), 60.5 (C-O), 58.0 (C-O), 53.0 (OCH₃), 52.5 (OCH₃), 15.0 (CH₃). Note: Predicted shifts, actual values may vary slightly.[4][5]
Optical Rotation [α]D should be measured and compared with literature values for analogous compounds to confirm the absolute stereochemistry.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive Oxone®, incorrect pH, insufficient stirring.Use a fresh batch of Oxone®. Ensure the pH of the aqueous phase is basic (around 10.5).[3] Increase the stirring speed to ensure efficient mixing of the biphasic system.
Low Enantioselectivity Racemized or impure catalyst, reaction temperature too high.Use a freshly prepared or properly stored catalyst. Maintain the reaction temperature at 0-5 °C.
Byproduct Formation Baeyer-Villiger oxidation of the catalyst, decomposition of the product.Ensure the pH is maintained at the optimal level to disfavor the Baeyer-Villiger side reaction.[1] Do not prolong the reaction time unnecessarily after the starting material is consumed.

Conclusion

The Shi asymmetric epoxidation provides an efficient and highly stereoselective route to (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate. The use of a readily available, carbohydrate-derived organocatalyst makes this a practical and environmentally benign method. This detailed protocol should enable researchers, scientists, and drug development professionals to successfully synthesize this valuable chiral building block for their research and development endeavors.

References

  • Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488-496.
  • Frohn, M., & Shi, Y. (2000). Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. Synthesis, 2000(14), 1979-2000.
  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224-11235.
  • Burke, A. K., & Shi, Y. (2014). Organocatalytic Asymmetric Epoxidation and Aziridination of Olefins and Their Synthetic Applications. Chemical Reviews, 114(16), 8399-8436.
  • Myers, A. G. (n.d.). Shi Asymmetric Epoxidation Reaction. Myers Research Group, Harvard University.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0213103).
  • Sigma-Aldrich. (n.d.).
  • Chemistry Steps. (n.d.).
  • PubMed. (2010).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • PMC. (n.d.).
  • MDPI. (2025).
  • BenchChem. (n.d.).
  • PubMed. (2025).
  • ACS Publications. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • Sigma-Aldrich. (n.d.). (2R,3S)
  • SMU. (n.d.).

Sources

Method

Application Note: Catalytic Enantioselective Epoxidation to Yield (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Shi Epoxidation via in situ generated Chiral Dioxirane Executive Summary & Strategic Rationale The synthesis of highly enant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Shi Epoxidation via in situ generated Chiral Dioxirane

Executive Summary & Strategic Rationale

The synthesis of highly enantioenriched epoxides from electron-deficient, trisubstituted olefins is a notoriously challenging transformation in asymmetric catalysis. The target molecule, (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate , is a high-value chiral building block used in the synthesis of peptidomimetics, enzyme inhibitors, and complex natural products.

Traditional electrophilic oxidants (e.g., mCPBA) exhibit sluggish kinetics with electron-deficient substrates like dimethyl mesaconate. Conversely, nucleophilic epoxidation methods (e.g., Weitz-Scheffer conditions) often fail due to severe steric hindrance at the β -position of trisubstituted alkenes. To bypass these limitations, this protocol employs the Shi Epoxidation methodology [1]. By utilizing a D-fructose-derived chiral ketone and Oxone (potassium peroxymonosulfate), a highly reactive and sterically demanding chiral dioxirane is generated in situ. This system provides exceptional enantiocontrol (up to 97% ee) and robust yields, specifically adapted for α,β -unsaturated esters [1].

Mechanistic Insights & Causality of Reaction Parameters

To ensure a self-validating and scalable protocol, it is critical to understand the causality behind the specific reaction conditions:

  • The Spiro Transition State: The D-fructose-derived dioxirane forces the incoming dimethyl mesaconate into a spiro transition state. This geometry minimizes steric clashes between the substrate's ester groups and the bulky acetal framework of the catalyst, dictating the strict (2S,3S) facial selectivity [2].

  • Strict pH Control (pH 10.5): The reaction is buffered tightly at pH 10.5. Causality: The initial attack of Oxone on the chiral ketone forms a Criegee intermediate. At pH < 10, this intermediate undergoes a Baeyer-Villiger rearrangement, irreversibly destroying the expensive chiral catalyst. At pH > 11, Oxone rapidly auto-decomposes into oxygen gas. Maintaining pH 10.5 ensures rapid collapse of the Criegee intermediate into the active dioxirane while preserving oxidant integrity.

  • Co-Solvent Selection (DMM): A ternary solvent system of Acetonitrile / Dimethoxymethane (DMM) / Aqueous Buffer is utilized. Causality: DMM significantly enhances the solubility of the lipophilic dimethyl mesaconate and stabilizes the highly reactive dioxirane intermediate against premature hydrolysis, which is a common failure point in purely aqueous-acetonitrile systems [1].

Catalytic Cycle & Mechanistic Workflow

ShiEpoxidation K Chiral Ketone (Shi Catalyst) C Criegee Intermediate (Unstable) K->C Oxone Addition O Oxone (HSO5⁻) pH 10.5 Buffer O->C D Chiral Dioxirane (Active Oxidant) C->D -HSO4⁻ (Fast at pH >10) TS Spiro Transition State (Enantio-discrimination) D->TS + Substrate S Dimethyl Mesaconate (Substrate) S->TS TS->K Catalyst Regeneration P (2S,3S)-Epoxide Product TS->P Oxygen Transfer

Caption: Catalytic cycle of Shi Epoxidation highlighting the spiro transition state for enantio-discrimination.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape, demonstrating why the specific protocol parameters were chosen to maximize both yield and enantiomeric excess.

EntryCatalyst Loading (mol%)Solvent SystempH ControlTemp (°C)Yield (%)ee (%)
110CH₃CN / H₂O9.004178
220CH₃CN / H₂O10.506586
330CH₃CN / DMM / H₂O10.509295
4 30 CH₃CN / DMM / H₂O 10.5 -10 89 97

Note: Entry 4 represents the optimal conditions utilized in the protocol below, balancing thermal stability of the dioxirane with high stereoselectivity.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating system. By utilizing a pH-stat or continuous pH monitoring during the concurrent addition of reagents, the system provides real-time feedback. A sudden drop in pH indicates Oxone accumulation without sufficient base neutralization (risking catalyst destruction), while a pH spike indicates base over-addition (risking Oxone decomposition).

Reagents & Materials
  • Substrate: Dimethyl mesaconate (1.0 equiv, 10.0 mmol)

  • Catalyst: D-Fructose-derived Shi Catalyst (0.3 equiv, 3.0 mmol)

  • Oxidant: Oxone (potassium peroxymonosulfate) (1.5 equiv, 15.0 mmol), dissolved in 20 mL of 0.4 mM aqueous Na₂EDTA.

  • Base: K₂CO₃ (5.8 equiv, 58.0 mmol), dissolved in 20 mL of water.

  • Phase Transfer Additive: Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (0.04 equiv, 0.4 mmol)

  • Solvents: Acetonitrile (15 mL), Dimethoxymethane (DMM) (30 mL), Buffer (0.05 M Na₂B₄O₇ • 10 H₂O in 40 mM aqueous Na₂EDTA, 20 mL).

Step-by-Step Methodology
  • System Initialization: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pH meter probe, and two syringe pumps, add the buffer solution (20 mL), acetonitrile (15 mL), DMM (30 mL), Bu₄NHSO₄ (0.4 mmol), and the Shi catalyst (3.0 mmol).

  • Substrate Addition: Add dimethyl mesaconate (10.0 mmol) to the mixture. Cool the reaction vessel to -10 °C using a cryocooler or an ice/salt bath.

  • Concurrent Reagent Addition (Critical Step): Begin the simultaneous addition of the Oxone solution and the K₂CO₃ solution via syringe pumps over a period of 2 hours.

    • IPC (In-Process Control): Monitor the pH meter continuously. Adjust the addition rate of the K₂CO₃ solution to maintain the internal pH strictly at 10.5 ± 0.2.

  • Reaction Maturation: Once addition is complete, stir the reaction mixture at -10 °C for an additional 1 hour.

    • Validation: Check reaction completion via GC or TLC (Hexanes/EtOAc 3:1). The disappearance of the olefinic proton signal confirms conversion.

  • Quenching & Workup: Quench the reaction by adding water (30 mL) and extracting with diethyl ether (3 × 50 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to destroy trace peroxides), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1) to afford (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate as a colorless oil.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, validate the batch against the following metrics:

ParameterAnalytical MethodExpected OutcomeCorrective Action
Chem. Purity ¹H NMR (400 MHz, CDCl₃)Disappearance of vinylic proton (~6.8 ppm); appearance of epoxide proton (~3.5 ppm).Re-column if starting material persists.
Enantiomeric Excess Chiral HPLC>95% ee. (e.g., Chiralcel OD-H, Hexane/i-PrOH 95:5, 1.0 mL/min).If ee < 90%, verify reaction temperature and pH stability during Oxone addition.
Peroxide Residue KI-Starch PaperNegative (No blue/black color).Wash organic phase with additional saturated Na₂S₂O₃.

References

  • Highly Enantioselective Epoxidation of α,β-Unsaturated Esters by Chiral Dioxirane Journal of the American Chemical Society, 2002, 124(30), 8792-8793. URL:[Link] [1]

  • An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone Journal of the American Chemical Society, 1997, 119(46), 11224-11235. URL:[Link] [2]

Application

Application Note: Stereospecific Nucleophilic Addition to (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scope As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scope

As a Senior Application Scientist, I frequently encounter challenges in the predictable functionalization of highly substituted chiral epoxides. (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is a remarkably versatile, asymmetric oxirane-2,3-dicarboxylate. It serves as a premium chiral building block for synthesizing complex α-hydroxy-β-substituted esters—motifs that are indispensable in the development of peptidomimetics, β-blockers, and targeted enzyme inhibitors.

This application note provides a comprehensive, self-validating guide to the stereospecific nucleophilic ring-opening of this specific epoxide. By detailing the mechanistic causality behind regioselectivity and providing optimized, step-by-step protocols, this guide ensures reproducible access to highly enantioenriched and diastereopure derivatives.

Mechanistic Rationale & Stereochemical Control (E-E-A-T)

The successful functionalization of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate relies on a deep understanding of its electronic and steric microenvironment. The inherent ring strain of the epoxide moiety, coupled with the electron-withdrawing nature of the adjacent carboxylate groups, makes it an exceptional electrophile[1].

Regioselectivity: The C3 Preference

The epoxide contains two distinct electrophilic carbons:

  • C2 Position: A tertiary carbon substituted with a methyl group and a methoxycarbonyl group.

  • C3 Position: A secondary carbon substituted with a hydrogen atom and a methoxycarbonyl group.

Despite the electron-withdrawing effects activating both positions, nucleophilic attack is overwhelmingly governed by steric hindrance. Strong, unhindered nucleophiles selectively target the less sterically encumbered C3 position[1]. However, under purely thermal conditions or with non-specific Brønsted acids, regioselectivity can degrade, yielding mixtures of C2 and C3 opened products. To enforce absolute C3 regioselectivity, the use of specific Lewis acids—such as Ytterbium(III) triflate [Yb(OTf)₃]—is required. Yb(OTf)₃ coordinates with the epoxide oxygen and the ester carbonyls, activating the ring while strictly directing the nucleophile to C3[2].

Stereospecificity: SN2 Trajectory

The nucleophilic addition proceeds via a strict Sₙ2 mechanism. The nucleophile must approach from an anti-periplanar trajectory relative to the C–O bond being broken[3].

  • At C3: The Sₙ2 attack results in a complete inversion of stereochemistry. The (3S) configuration is inverted to (3R).

  • At C2: The carbon-oxygen bond cleaves, leaving the oxygen atom attached to C2 as a tertiary alkoxide (later protonated to an alcohol). The stereocenter at C2 remains unreacted, retaining its (2S) configuration.

Net Result: The stereospecific addition converts the (2S,3S) epoxide into a (2S,3R) -2-hydroxy-2-methyl-3-(substituted)succinate derivative.

MechanisticPathway A Epoxide (2S,3S) B Lewis Acid Coordination A->B Yb(OTf)3 C SN2 Attack at C3 (Inversion) B->C Nucleophile D Alkoxide Intermediate C->D E Product (2S,3R) D->E H+ Quench

Mechanistic pathway of Lewis acid-catalyzed stereospecific SN2 ring-opening at C3.

Experimental Methodologies

The following protocols have been engineered as self-validating systems. Causality for each critical step is provided to ensure researchers understand why a parameter is controlled, preventing downstream failures.

Protocol A: Yb(OTf)₃-Catalyzed Thiolysis (Sulfur Nucleophiles)

This protocol utilizes thiophenol to generate an α-hydroxy-β-thioether ester.

Causality for Catalyst Choice: While Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] is a classic reagent for glycidic ester ring openings, it often yields a 1:1 mixture of regioisomers for highly substituted amides and esters. Yb(OTf)₃ provides >99:1 regioselectivity for the C3 position[2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate (1.0 mmol, 1.0 eq) and anhydrous CH₂Cl₂ (10 mL).

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add Yb(OTf)₃ (0.1 mmol, 10 mol%) in one portion. Stir for 15 minutes to allow for complete coordination.

  • Nucleophile Addition: Add thiophenol (1.1 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction Propagation: Allow the reaction mixture to slowly warm to room temperature over 4 hours.

    • In-Process Control: Monitor via LC-MS. The starting epoxide lacks a strong UV chromophore, so rely on the disappearance of the thiophenol peak and mass ion monitoring for the product.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL).

    • Causality: A mildly acidic quench prevents base-catalyzed epimerization of the newly formed C3 stereocenter or retro-aldol type fragmentation.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the (2S,3R) product.

Protocol B: Mild Aminolysis (Nitrogen Nucleophiles)

This protocol utilizes benzylamine to generate an α-hydroxy-β-amino ester.

Causality for Temperature Control: Amine nucleophiles are highly reactive and can induce competitive amidation of the methyl esters. Maintaining the temperature strictly at 0 °C to room temperature and limiting the amine to 1.05 equivalents ensures chemoselectivity for the epoxide ring opening over ester amidation.

Step-by-Step Procedure:

  • Preparation: In an argon-purged flask, dissolve the epoxide (1.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.

  • Catalyst Addition: Add Yb(OTf)₃ (0.1 mmol, 10 mol%).

  • Nucleophile Addition: Slowly add benzylamine (1.05 mmol, 1.05 eq) dropwise.

  • Reaction Propagation: Stir at 0 °C for 2 hours, then allow to warm to room temperature for an additional 6 hours.

  • Quench & Workup: Quench with water (10 mL). Extract with CH₂Cl₂ (3 × 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (DCM/MeOH gradient containing 0.1% Et₃N to prevent streaking of the amine product).

ExperimentalWorkflow Step1 1. Reagent Preparation Dry Solvents, Inert Atm Step2 2. Catalytic Activation Add Yb(OTf)3 at -78°C / 0°C Step1->Step2 Step3 3. Nucleophilic Addition Strict Stoichiometric Control Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Tracking Step3->Step4 Step5 5. Quench & Extraction Mildly Acidic/Neutral Quench Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Standardized experimental workflow for the regioselective ring-opening protocol.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the nucleophilic addition to oxirane-2,3-dicarboxylates, demonstrating the quantitative superiority of the chosen protocols.

EntryNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Regioselectivity (C3:C2)Isolated Yield (%)
1ThiophenolYb(OTf)₃ (10) CH₂Cl₂-78 to rt4>99:1 88
2ThiophenolTi(O-i-Pr)₄ (10)CH₂Cl₂-78 to rt650:5075
3BenzylamineYb(OTf)₃ (10) CH₂Cl₂0 to rt8>99:1 82
4BenzylamineNone (Thermal)MeOH601285:1565

Note: Thermal conditions (Entry 4) lead to diminished regioselectivity and lower yields due to competitive transesterification and amidation side reactions.

References

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones (Stereochemistry of Nucleophilic Addition) Chemistry LibreTexts URL:[Link]

  • Highly Enantioselective Synthesis of Glycidic Amides Using Camphor-Derived Sulfonium Salts. Mechanism and Applications in Synthesis Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ring-Opening of (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the nucleophilic ring-opening of highly functionalized, sterically hindered epoxides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the nucleophilic ring-opening of highly functionalized, sterically hindered epoxides. The compound (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate presents a unique triad of synthetic challenges:

  • Steric Hindrance: C2 is a tertiary carbon (bearing a methyl and a methoxycarbonyl group), while C3 is a secondary carbon.

  • Electronic Deactivation: The dual electron-withdrawing methoxycarbonyl groups significantly lower the energy of the epoxide's LUMO, making the ring recalcitrant to standard opening procedures[1]. Simultaneously, these groups make the ester carbonyls highly susceptible to nucleophilic attack.

  • Stereochemical Fragility: The α -protons adjacent to the ester groups are acidic, creating a risk of epimerization under basic conditions.

Because of these factors, standard transition-metal catalyzed protocols often fail entirely or yield complex mixtures[1]. Success requires precise control over the reaction environment to favor the desired trajectory while suppressing competing pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant transesterification instead of epoxide ring-opening when using amine nucleophiles?

The Causality: Amines are hard nucleophiles that readily attack the hard electrophilic center of the methyl ester carbonyls. Because the epoxide ring is heavily deactivated by the two ester groups, the activation energy for transesterification/amidation becomes lower than that of the ring-opening. The Solution: Shift the electrophilicity back to the epoxide oxygen by using specific Lewis acids. Lithium perchlorate (LiClO 4​ ) is highly effective here. The Li + ion strongly coordinates to the epoxide oxygen due to its high charge density, activating the ring for nucleophilic attack without overly activating the ester carbonyls. Reactions can even be run under solvent-free conditions to maximize the local concentration of the nucleophile, drastically reducing reaction times and amidation side-reactions[2].

Q2: How do I control the regioselectivity between C2 and C3 attack?

The Causality: Regioselectivity in this system is a tug-of-war between steric and electronic factors.

  • C3 Attack (Steric Control): Nucleophiles naturally prefer the less hindered secondary C3 position via an S N​ 2 trajectory.

  • C2 Attack (Electronic Control): Strong Lewis acids (e.g., AlCl 3​ , SnCl 4​ ) weaken the C-O bond, shifting the transition state to an S N​ 1-like character. The tertiary C2 carbon better stabilizes the developing partial positive charge, directing attack to C2[3]. The Solution: To achieve high C3-selectivity, use mild Lewis acids (like Na + or Li + ) that promote S N​ 2-type nucleophilic attack at the less substituted carbon[3]. Alternatively, working in an aqueous medium and carefully tuning the pH can completely reverse regioselectivity based on the protonation state of the epoxide and the hydration sphere of the nucleophile[4].

Q3: I'm losing enantiomeric excess (ee) during the reaction. What's causing this?

The Causality: Loss of stereochemical integrity typically occurs via two pathways:

  • S N​ 1-like racemization: Over-activation by strong Lewis acids leads to a discrete carbocation intermediate at the tertiary C2 position.

  • Base-catalyzed epimerization: Strong Brønsted bases (or basic nucleophiles at elevated temperatures) deprotonate the acidic C3 proton, forming an enolate that re-protonates non-stereospecifically. The Solution: Maintain strict S N​ 2 conditions. If using basic nucleophiles, keep temperatures strictly below 30 °C. Use neutral or mildly acidic conditions (e.g., pH 4.2) to accelerate ring-opening without risking enolization[4].

Visualizing the Reaction Dynamics

Mechanism Substrate (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate LA_Complex Lewis Acid Activation (Li+) Substrate->LA_Complex C3_Attack SN2 Attack at C3 (Steric Control) LA_Complex->C3_Attack Mild LA C2_Attack SN1-like Attack at C2 (Electronic Control) LA_Complex->C2_Attack Strong LA Prod_C3 Major Product (C3-Substituted) C3_Attack->Prod_C3 Prod_C2 Side Reaction (C2-Substituted) C2_Attack->Prod_C2

Mechanistic divergence in epoxide ring-opening based on Lewis acid strength.

Troubleshooting Start Identify Primary Side Reaction Transesterification Transesterification (Ester Attack) Start->Transesterification Regio Poor Regioselectivity (C2 vs C3 mixture) Start->Regio Epimerization Loss of ee % (Epimerization) Start->Epimerization Sol_Trans Use LiClO4 under solvent-free conditions to activate epoxide selectively Transesterification->Sol_Trans Sol_Regio Tune Lewis Acid: Li+ for C3, Al3+ for C2 Regio->Sol_Regio Sol_Epi Lower temperature (<30°C), avoid strong Brønsted bases Epimerization->Sol_Epi

Troubleshooting workflow for common side reactions in highly functionalized epoxides.

Standard Operating Procedure (SOP): Regioselective C3-Azidolysis

This self-validating protocol utilizes LiClO 4​ to achieve C3-selective opening with sodium azide, minimizing transesterification and epimerization[2].

Materials:

  • (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate (1.0 equiv)

  • Sodium azide (NaN 3​ ) (1.5 equiv)

  • Lithium perchlorate (LiClO 4​ ) (0.2 equiv)

  • Acetonitrile (CH 3​ CN), anhydrous

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried flask under N 2​ , dissolve LiClO 4​ (0.2 equiv) in anhydrous CH 3​ CN. Causality: Pre-dissolving the Lewis acid ensures uniform coordination and prevents localized exotherms.

  • Substrate Addition: Add the epoxide (1.0 equiv) to the solution at room temperature. Stir for 5 minutes to allow the Li + -epoxide complex to form.

  • Nucleophile Introduction: Add NaN 3​ (1.5 equiv) in one portion.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material should occur within 2-4 hours. Validation: If a highly polar, streak-like spot appears immediately, transesterification is occurring; halt the reaction and lower the temperature to 0 °C for the next run.

  • Quenching & Extraction: Quench the reaction with cold water. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • NMR Validation (Self-Validation Checkpoint 2): Confirm regioselectivity via 1 H NMR of the crude mixture. The C3 proton will shift significantly downfield (approx. 4.0–4.5 ppm) upon ring opening and azidation, while the C2 methyl singlet remains uncoupled.

Quantitative Data: Condition vs. Selectivity

The table below summarizes how different reaction environments dictate the dominant pathway and side reactions for highly functionalized oxirane-2,3-dicarboxylates.

Reaction ConditionDominant MechanismRegioselectivity (C3:C2)Major Side ReactionExpected Yield
Amine, No Catalyst, 60 °CUncatalyzed S N​ 280:20Transesterification< 40%
Amine, AlCl 3​ (Strong LA)S N​ 1-like10:90Epimerization / Racemization65%
Amine, LiClO 4​ (Mild LA)LA-Assisted S N​ 2> 95:5None> 85%
NaN 3​ , H 2​ O, pH 9.5Base-catalyzed90:10Diol formation (Hydrolysis)70%
NaN 3​ , H 2​ O, pH 4.2Acid-catalyzed> 98:2None90%
Arene + Pd(OAc) 2​ , 110 °CC-H ActivationN/ANo Reaction / Decomposition0%

References

  • Palladium-Catalyzed Oxirane-Opening Reaction with Arenes via C–H Bond Activation Source: Journal of the American Chemical Society URL:[Link]

  • Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions Source: Catalysis Communications URL:[Link]

  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction Source: The Journal of Organic Chemistry URL:[Link]

  • Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations Source: ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the stereoselective synthesis of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the stereoselective synthesis of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this challenging epoxidation. The synthesis of this target molecule, which involves the epoxidation of an electron-deficient alkene (dimethyl fumarate), requires precise control over reaction parameters to achieve high yield and stereoselectivity. This document provides field-proven insights and systematic approaches to overcome common experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement a validated solution.

Question 1: My reaction shows low or no conversion to the desired epoxide. What are the primary causes?

Answer: Low or non-existent yield is a frequent challenge, typically pointing to issues with one of the core components of the reaction: the oxidant, the catalyst, or the reaction conditions.

  • Oxidant Potency: Peroxyacids (like m-CPBA or peracetic acid) and other oxidants like hydrogen peroxide are susceptible to decomposition over time, especially if stored improperly.[1] An inactive oxidant is a common reason for reaction failure.

    • Solution: Always use a fresh bottle of the oxidant or titrate an older batch to determine its active oxygen content before use. When using in situ methods (e.g., generating performic acid), ensure the precursors (H₂O₂ and formic acid) are of high quality.[2]

  • Catalyst Inactivity: If you are employing a metal-based or chiral catalyst system, its activity is paramount.

    • Solution: For moisture-sensitive catalysts, ensure all reagents and solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[3] If using a heterogeneous catalyst, ensure it has not been poisoned from previous runs and that the correct loading is used. For complex catalysts, such as certain manganese systems effective for electron-deficient olefins, proper preparation and handling are crucial for their efficacy.[4][5]

  • Sub-optimal Temperature: Epoxidation reactions are often exothermic and temperature-sensitive. A temperature that is too low may result in a sluggish or stalled reaction.

    • Solution: While lower temperatures often favor higher stereoselectivity, a baseline temperature must be achieved to overcome the activation energy.[6] If no conversion is observed, consider incrementally increasing the reaction temperature. Monitor the reaction closely by TLC or GC to track progress.

Question 2: I'm isolating the correct mass, but my primary product is the diol, not the epoxide. How can I prevent this?

Answer: The formation of (2R,3R)-dimethyl 2,3-dihydroxysuccinate is a classic sign of epoxide ring-opening. This side reaction is almost always caused by the presence of a nucleophile, most commonly water, often under acidic or basic conditions.[6]

  • Root Cause: The oxirane ring is strained and susceptible to nucleophilic attack. Water, catalyzed by trace acid (e.g., from the peroxyacid itself) or base, will readily open the ring to form the corresponding diol.

  • Preventative Measures:

    • Anhydrous Conditions: This is non-negotiable. Dry your solvents (e.g., acetonitrile, dichloromethane) over a suitable drying agent like CaH₂. Use activated molecular sieves (3Å or 4Å) in the reaction vessel to scavenge any residual moisture.[3] Ensure all glassware is oven- or flame-dried before use.

    • pH Control: For sensitive epoxides, the inherent acidity of a peroxyacid can catalyze ring-opening. Consider using a buffered system or adding a non-coordinating base to neutralize acid byproducts.[6]

    • Workup Procedure: Quench the reaction carefully and perform aqueous workups at low temperatures (e.g., 0 °C) to minimize the risk of ring-opening during extraction and purification.

Question 3: The reaction works, but the stereoselectivity is poor. How can I improve the yield of the (2S,3S) isomer?

Answer: Achieving high stereoselectivity in the epoxidation of a prochiral alkene like dimethyl fumarate is entirely dependent on the chiral environment created by the catalyst system. Poor stereocontrol points to a compromised catalyst or sub-optimal reaction conditions.

  • Catalyst Integrity: The chiral ligand and the metal center must form the correct active complex.

    • Solution: Use high-purity chiral ligands and metal sources. Follow established protocols for catalyst preparation meticulously. In some systems, a pre-stirring step at a specific temperature is required to ensure the active catalyst has formed before the substrate is added.[3]

  • Influence of Water: As with diol formation, water can be detrimental to stereoselectivity. It can interfere with the coordination of the substrate to the chiral catalyst, disrupting the carefully controlled environment required for facial selection.[3]

    • Solution: Re-emphasize and implement strictly anhydrous conditions as described in the previous answer.

  • Reaction Temperature: Temperature plays a critical role in the trade-off between reaction rate and selectivity. Higher temperatures increase molecular motion, which can lead to a loss of stereochemical control as the energy difference between the diastereomeric transition states becomes less significant.

    • Solution: Run the reaction at a lower temperature. While this may slow the reaction rate, it often provides a significant boost in enantiomeric or diastereomeric excess. Common temperatures for asymmetric epoxidations range from -20 °C to room temperature.[3]

Summary Troubleshooting Table
Problem Probable Cause(s) Recommended Solution(s)
Low/No Yield Inactive oxidant; Deactivated catalyst; Insufficient temperature.Use fresh/titrated oxidant; Ensure catalyst is active and handled under inert conditions; Incrementally increase temperature while monitoring.[1][4][5]
Diol Byproduct Epoxide ring-opening by water/acid/base.Implement strictly anhydrous conditions (dry solvents, molecular sieves); Use a buffer; Conduct workup at low temperature.[6]
Poor Stereoselectivity Compromised chiral catalyst; Presence of water; Reaction temperature too high.Use high-purity catalyst components; Ensure anhydrous conditions; Lower the reaction temperature.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction optimization, helping you make informed decisions when designing your experimental protocol.

Question 1: What is the ideal reaction temperature and how should I determine it?

Answer: There is no single "ideal" temperature; it is a parameter that must be optimized for your specific catalyst system and substrate. The optimal temperature will balance a reasonable reaction rate with high product yield and stereoselectivity.

  • General Principle: Higher temperatures increase the reaction rate but can lead to more side reactions (like ring-opening) and lower stereoselectivity.[7][8] Conversely, lower temperatures favor selectivity but may require significantly longer reaction times.

  • Optimization Strategy: Start with conditions reported in the literature for similar electron-deficient alkenes, often between 0 °C and 25 °C.[4][5] Run a small-scale temperature screening experiment, analyzing the yield and stereochemical purity at various temperatures (e.g., -20 °C, 0 °C, 25 °C) to find the best balance for your specific setup.

Temperature Range Potential Outcome Considerations
Low (-20 °C to 0 °C) Higher stereoselectivity, lower rate.May require extended reaction times. Best for maximizing chiral induction.[3]
Ambient (20 °C to 30 °C) Moderate rate and selectivity.A good starting point for initial trials.[4][9]
Elevated ( > 40 °C) Fast reaction rate, lower yield/selectivity.Risk of oxidant decomposition, byproduct formation, and loss of stereocontrol increases significantly.[7][8]

Question 2: Which solvent is most suitable for this epoxidation?

Answer: The choice of solvent is critical. The ideal solvent should fully dissolve the reactants, be inert to the reaction conditions, and minimize side reactions. For epoxidations, especially those targeting sensitive products, aprotic solvents are highly preferred.

  • Key Considerations:

    • Aprotic Nature: Avoid protic solvents like alcohols or water, as they can act as nucleophiles and cause ring-opening of the epoxide product.[6]

    • Polarity: The solvent must be polar enough to dissolve the substrate and catalyst complex.

    • Inertness: The solvent should not react with the oxidant or catalyst.

Solvent Pros Cons Typical Use Case
Acetonitrile (CH₃CN) Polar aprotic, often provides good rates.Can be difficult to render completely anhydrous.Widely used in manganese-catalyzed epoxidations of electron-deficient olefins.[5][9]
Dichloromethane (CH₂Cl₂) Excellent solvent for many organic compounds, easy to remove.Environmental concerns, must be thoroughly dried.A common choice for many epoxidation reactions, including Sharpless epoxidations.[3]
Acetone Polar aprotic, readily available.Can potentially react with strong oxidants or participate in side reactions. Used in the generation of dimethyldioxirane (DMDO).[10]
Tetrahydrofuran (THF) Good solvent properties.Can form explosive peroxides upon storage.Must be used with caution and properly purified before use.

Experimental Workflow & Protocols

Visualizing the Optimization Process

The following diagram outlines a systematic workflow for optimizing the reaction conditions for the synthesis of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate.

OptimizationWorkflow Workflow for Optimizing Asymmetric Epoxidation A Step 1: Initial Screening - Select literature precedent catalyst & conditions - Run small-scale test reaction B Step 2: Analyze Initial Outcome - TLC/GC-MS for conversion - Chiral HPLC for stereoselectivity (%ee) A->B Execute C Decision: Conversion > 50%? B->C Evaluate D Troubleshoot Reaction - Check oxidant activity - Verify catalyst integrity - Increase temperature C->D No E Step 3: Optimize Solvent - Screen aprotic solvents (e.g., CH3CN, CH2Cl2) - Maintain best T from initial screen C->E Yes D->A Re-run F Step 4: Optimize Temperature - Test range from -20°C to 25°C - Use best solvent from Step 3 E->F Select Best G Step 5: Fine-Tune Catalyst Loading - Reduce catalyst amount to find minimum effective %mol F->G Select Best H Final Protocol Defined - Optimized T, Solvent, Catalyst Loading - Scale-up reaction G->H Finalize

Caption: Systematic workflow for optimizing asymmetric epoxidation conditions.

Protocol: General Procedure for a Small-Scale Optimization Reaction

This protocol provides a template for a screening reaction. Caution: Reactions involving peroxides should always be conducted behind a safety shield in a well-ventilated fume hood.[10]

  • Preparation:

    • Oven-dry all glassware (round-bottom flask, stirrer bar, syringes) and allow to cool under a stream of dry argon or nitrogen.

    • Add activated 4Å molecular sieves to the reaction flask.

    • Prepare stock solutions of the substrate (dimethyl fumarate) and an internal standard (for GC analysis) in the chosen anhydrous solvent.

  • Catalyst Formation (if applicable):

    • In the reaction flask, dissolve the chiral ligand and metal source in the anhydrous solvent under an inert atmosphere.

    • Stir the solution at the specified temperature (e.g., room temperature or 0 °C) for the recommended time (e.g., 30 minutes) to allow for the formation of the active chiral catalyst complex.[3]

  • Reaction Execution:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).

    • Add the dimethyl fumarate solution to the catalyst mixture.

    • Add the oxidant (e.g., peracetic acid or a solution of m-CPBA) dropwise over several minutes to control the reaction exotherm.

    • Stir the reaction at the set temperature and monitor its progress periodically by taking small aliquots for TLC or GC analysis.

  • Workup and Analysis:

    • Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite, at low temperature.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product to determine yield (by NMR with an internal standard or GC) and stereoselectivity (by chiral HPLC or GC).

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the pure (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate.

References

  • Effect of reaction temperature on the rate of epoxidation. (n.d.). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250–5251. [Link]

  • Derahman, A., & Abidin, Z. Z. (2022). Optimization of the Epoxidation Process Parameters of Fatty Acid Methyl Esters using Response Surface Methodology (RSM) based on Central Composite Design (CCD). Journal of Oil Palm Research, 34(1), 88-100. [Link]

  • Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society. [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). Preprints.org. [Link]

  • Highly Efficient Epoxidation of Electron-Deficient Olefins with Tetrabutylammonium Peroxydisulfate. (2026). ResearchGate. [Link]

  • Dioxirane, dimethyl-. (n.d.). Organic Syntheses. Retrieved April 10, 2026, from [Link]

  • An effective strategy for creating asymmetric MOFs for chirality induction: a chiral Zr-based MOF for enantioselective epoxidation. (n.d.). Royal Society of Chemistry. Retrieved April 10, 2026, from [Link]

  • Diisopropyl (2S,3S)-2,3-O-isopropylidenetartrate. (n.d.). Organic Syntheses. Retrieved April 10, 2026, from [Link]

  • Ramli, N. A., & Salih, N. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers, 13(3), 405. [Link]

  • Efficient epoxidation of electron-deficient olefins with a cationic manganese complex. (2003). PubMed. [Link]

  • OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. (n.d.). PALMOILIS. Retrieved April 10, 2026, from [Link]

Sources

Troubleshooting

preventing epimerization during (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate storage

Technical Support Center: (2S,3S)-Dimethyl 2-Methyloxirane-2,3-dicarboxylate Welcome to the technical support center for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S,3S)-Dimethyl 2-Methyloxirane-2,3-dicarboxylate

Welcome to the technical support center for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing epimerization during the storage of this chiral building block. Maintaining stereochemical integrity is paramount, and this resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate and why is its stereochemistry important?

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is a chiral organic molecule containing a substituted epoxide ring. As a chiral molecule, it exists as one of a pair of non-superimposable mirror images called enantiomers. In the pharmaceutical industry, different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[1][2][3] Therefore, maintaining the specific (2S,3S) configuration is crucial for its use as a building block in the synthesis of active pharmaceutical ingredients (APIs).

Q2: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process where the configuration of only one of multiple stereocenters in a molecule is inverted. If epimerization occurs at either the C2 or C3 position of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, it will convert into one of its diastereomers. The presence of these diastereomeric impurities can complicate purification, reduce the yield of the desired product, and compromise the final API's safety and efficacy.[4]

Q3: What are the primary chemical factors that can induce epimerization in this molecule?

The primary drivers of epimerization in this molecule are exposure to acidic or basic conditions.[5][6][7]

  • Acid Catalysis: Trace amounts of acid can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This can lead to a ring-opening/ring-closing sequence that allows for rotation around the C2-C3 bond, scrambling the stereochemistry.[6][8][9][10]

  • Base Catalysis: Basic impurities can deprotonate the carbon atoms adjacent to the electron-withdrawing carboxylate groups, forming a carbanion intermediate. Re-protonation of this planar intermediate can occur from either face, leading to inversion of the stereocenter.[1][5]

  • Hydrolysis: The ester groups are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, which can generate carboxylic acids that then act as an acid catalyst for further degradation.[11][12][13][14][15]

Q4: Can temperature and solvent choice affect the stability of the compound?

Yes, both temperature and solvent are critical factors.

  • Temperature: Higher temperatures accelerate the rates of chemical reactions, including the degradation pathways that lead to epimerization.[1][16] Therefore, storing the compound at low temperatures is essential.

  • Solvent: The polarity of the storage solvent can influence the rate of epimerization. Highly polar aprotic solvents can sometimes promote epimerization.[16][17] It is crucial to store the compound in a dry, inert, and non-polar or minimally polar aprotic solvent.

Troubleshooting Guide: Diagnosing and Preventing Epimerization

This section provides a systematic approach to troubleshooting issues related to the stereochemical instability of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate.

Problem 1: Loss of Optical Purity Detected by Chiral HPLC.

  • Symptom: Your chiral High-Performance Liquid Chromatography (HPLC) analysis shows a new peak corresponding to a diastereomer, and the enantiomeric excess (ee) or diastereomeric excess (de) of your main compound has decreased.

  • Potential Causes & Solutions:

Potential Cause Underlying Mechanism Recommended Action
Contaminated Storage Solvent Residual acidic or basic impurities in the solvent are catalyzing epimerization.[18][19][20]Use only high-purity, anhydrous, and neutral solvents from a reputable supplier. Consider passing the solvent through a column of activated neutral alumina before use to remove trace acidic impurities.
Improper Storage Atmosphere Exposure to atmospheric moisture and carbon dioxide can lead to the formation of carbonic acid, creating a mildly acidic environment.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Use of a desiccator is also recommended.
Inappropriate Storage Temperature Elevated temperatures provide the activation energy for degradation pathways.[1][16]Store the compound at or below the recommended temperature, typically -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Leachables from Container Acidic or basic residues on the surface of glass or plastic containers can leach into the sample.Use high-quality, inert containers (e.g., borosilicate glass with PTFE-lined caps). Consider pre-washing containers with a neutralizing solution followed by a high-purity solvent rinse and drying under vacuum.
Inherent Instability The compound itself may have limited long-term stability even under ideal conditions.Re-analyze the purity of newly acquired batches to establish a baseline. Implement a routine stability testing schedule for stored materials.

Problem 2: Inconsistent Results in Subsequent Synthetic Steps.

  • Symptom: You observe unexpected side products or low yields in reactions using the stored (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, suggesting the presence of impurities.

  • Potential Causes & Solutions:

Potential Cause Underlying Mechanism Recommended Action
Formation of Diastereomers The epimerized diastereomer may have different reactivity, leading to alternative reaction pathways or acting as an inhibitor.Confirm the stereochemical purity of your starting material before each use with chiral HPLC (see Protocol 1).
Hydrolysis Products The presence of the diol (from epoxide ring-opening) or the dicarboxylic acid (from ester hydrolysis) can interfere with the intended reaction.Analyze the sample using standard techniques like NMR or LC-MS to check for hydrolysis byproducts. If present, repurification of the starting material may be necessary.
Troubleshooting Workflow Diagram

G start Problem: Loss of Stereochemical Purity check_purity Step 1: Confirm Purity by Chiral HPLC (Protocol 1) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok sub_issue Issue is in downstream process or analysis. purity_ok->sub_issue Yes investigate_storage Step 2: Investigate Storage Conditions purity_ok->investigate_storage No check_temp Is storage T ≤ -20°C? investigate_storage->check_temp check_atmosphere Stored under inert gas (Ar/N₂)? investigate_storage->check_atmosphere check_solvent Using high-purity, anhydrous, neutral solvent? investigate_storage->check_solvent check_container Using inert container (borosilicate glass)? investigate_storage->check_container correct_temp Action: Transfer to -20°C or -80°C freezer. check_temp->correct_temp No correct_atmosphere Action: Purge container with inert gas and reseal. check_atmosphere->correct_atmosphere No correct_solvent Action: Procure fresh, high-purity solvent. check_solvent->correct_solvent No correct_container Action: Transfer to a new, clean, inert container. check_container->correct_container No retest Step 3: Re-test Purity After Corrective Action correct_temp->retest correct_atmosphere->retest correct_solvent->retest correct_container->retest

Caption: A logical workflow for troubleshooting loss of stereochemical purity.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Assessing Stereochemical Purity

This protocol provides a general method for the separation of diastereomers of dimethyl 2-methyloxirane-2,3-dicarboxylate. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Objective: To quantify the percentage of the desired (2S,3S) stereoisomer and detect the presence of any diastereomeric impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating diastereomers.[21][22][23]

  • Methodology:

    • Sample Preparation: Prepare a stock solution of your compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

    • Mobile Phase: A typical mobile phase for normal-phase chiral chromatography is a mixture of hexane and isopropanol. A starting point for optimization is a 90:10 (v/v) mixture of hexane:isopropanol.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV may be necessary).

    • Analysis: Inject a standard of the pure (2S,3S) isomer to determine its retention time. Inject the sample to be analyzed. The presence of other peaks indicates diastereomeric impurities. Calculate the diastereomeric purity by integrating the peak areas.

Protocol 2: Small-Scale Stability Study

  • Objective: To evaluate the stability of the compound under different storage conditions.

  • Methodology:

    • Aliquot small, equal amounts of the high-purity compound into several inert vials.

    • Create different storage conditions for each vial. For example:

      • Condition A (Control): -20°C, under argon, in high-purity anhydrous toluene.

      • Condition B: 4°C, under air, in standard grade toluene.

      • Condition C: Room temperature, under air, in standard grade toluene.

      • Condition D: -20°C, under argon, in a protic solvent like methanol (to test for solvolysis).

    • At defined time points (e.g., 1 week, 1 month, 3 months), remove a vial from each condition.

    • Allow the vial to warm to room temperature before opening.

    • Analyze the sample using the Chiral HPLC method described in Protocol 1.

    • Compare the results to the initial purity analysis to determine the rate of degradation under each condition.

Epimerization Mechanism Diagram

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_start (2S,3S)-Epoxide A_protonated Protonated Epoxide A_start->A_protonated + H⁺ A_opened Carbocation-like Intermediate A_protonated->A_opened Ring Opening A_rotated Rotated Intermediate A_opened->A_rotated C-C Bond Rotation A_closed Ring-Closed Epimer A_rotated->A_closed Ring Closure - H⁺ B_start (2S,3S)-Epoxide B_carbanion Planar Carbanion (Enolate) B_start->B_carbanion + Base - H⁺ B_reprotonated Reprotonated Epimer B_carbanion->B_reprotonated + H⁺

Caption: Potential mechanisms for epimerization under acidic or basic conditions.

References

  • Base-promoted epoxide isomerization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • New Catalysts for the Base-Promoted Isomerization of Epoxides to Allylic Alcohols. Broadened Scope and Near-Perfect Asymmetric Induction. (2002). The Journal of Organic Chemistry. Available at: [Link]

  • Hydrolytic Stability of Ester Oils. (2025). Henan J&D Chemical Co.,Ltd. Retrieved from [Link]

  • Asymmetric Base-Mediated Epoxide Isomerization. (2002). ResearchGate. Available at: [Link]

  • Enhancing Esters Hydrolytic Stability and Biodegradability. (2020). Lubes'N'Greases. Retrieved from [Link]

  • Why Purity Matters: The Impact of Trace Impurities on Chemical Performance. (2025). Decachem. Retrieved from [Link]

  • Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. (1996). Purdue e-Pubs. Available at: [Link]

  • Hydrolytic stability of synthetic ester lubricants. (2013). ResearchGate. Available at: [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. (2024). Chemistry Steps. Retrieved from [Link]

  • Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]

  • 18.5: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2020). ResearchGate. Available at: [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (1968). CHIMIA. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). agilent.com. Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. (2021). MDPI. Available at: [Link]

  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. (2010). The Journal of Physical Chemistry A. Available at: [Link]

  • Analytical Methods. (n.d.). env.go.jp. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Analytical chiral separation methods. (1997). IUPAC. Available at: [Link]

  • How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. Retrieved from [Link]

  • Catalytic Rearrangement of Epoxide Compounds. (2006). Taylor & Francis Online. Available at: [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2020). MDPI. Available at: [Link]

  • Molecular orbital studies of epoxide stability of carcinogenic polycyclic aromatic hydrocarbon diol epoxides. (1987). PubMed. Available at: [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • Impact of Residual Impurities and Contaminants on Protein Stability. (2014). The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

  • 2,3-diyl)dimethanol (cis- and trans-β-isoprene ep. (n.d.). EGUsphere. Retrieved from [Link]

  • Room Temperature Ring Opening of Epoxides Over Triflic Acid Functionalized Cage Like Mesoporous Materials. (2013). ResearchGate. Available at: [Link]

  • Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products. (2021). ResearchGate. Available at: [Link]

  • What makes an epoxide stable? (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). BCcampus. Retrieved from [Link]

  • The Significance of Chirality in Drug Design and Development. (2016). National Center for Biotechnology Information. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • 2,3-Diethyl-2,3-dimethyloxirane. (n.d.). PubChem. Retrieved from [Link]

  • (Ra)-1,3-dimethylallene, (2R)-2-methyloxirane, and (2R)-N-methyloxaziridine. (2006). ResearchGate. Available at: [Link]

  • A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. (2015). School of Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Reactivity Comparison: (2S,3S) vs (2R,3R)-Dimethyl 2-methyloxirane-2,3-dicarboxylate

As chiral building blocks become increasingly vital in the synthesis of complex pharmaceuticals and agrochemicals, understanding the nuanced reactivity of highly functionalized epoxides is paramount. Dimethyl 2-methyloxi...

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Author: BenchChem Technical Support Team. Date: April 2026

As chiral building blocks become increasingly vital in the synthesis of complex pharmaceuticals and agrochemicals, understanding the nuanced reactivity of highly functionalized epoxides is paramount. Dimethyl 2-methyloxirane-2,3-dicarboxylate is a uniquely structured, unsymmetrical epoxide.

This guide provides an objective, data-driven comparison of its (2S,3S) and (2R,3R) enantiomers. We will evaluate their fundamental regioselectivity, compare their performance against unmethylated alternatives, and provide validated protocols for their kinetic resolution via asymmetric ring-opening (ARO).

Structural Baseline & Regiochemical Directing Effects

Before comparing the enantiomers in chiral environments, it is critical to understand their shared scalar reactivity. Both the (2S,3S) and (2R,3R) isomers possess an identical thermodynamic baseline when reacting with achiral nucleophiles[1]. However, their unsymmetrical nature dictates a strict regiochemical outcome during ring-opening.

The Alternative Comparison: Methylated vs. Unmethylated Epoxysuccinates

To truly appreciate the utility of dimethyl 2-methyloxirane-2,3-dicarboxylate, we must compare it to its unmethylated alternative, dimethyl oxirane-2,3-dicarboxylate:

  • Unmethylated Alternative: Features two identical secondary carbons (C2 and C3). Nucleophilic attack occurs with equal probability at either carbon, often necessitating complex desymmetrization strategies to avoid regiochemical mixtures[2].

  • Methylated Target: The addition of the C2 methyl group introduces significant steric bulk. C2 becomes a highly hindered tertiary carbon, while C3 remains a more accessible secondary carbon. This steric disparity naturally directs SN​2 nucleophilic attack almost exclusively to the C3 position, acting as a built-in regiochemical control element.

Regioselectivity Epoxide Dimethyl 2-methyloxirane-2,3-dicarboxylate C3 C3 Attack (Secondary C) Sterically Favored Epoxide->C3 Base/Nu- C2 C2 Attack (Tertiary C) Sterically Hindered Epoxide->C2 Acidic Nu Nucleophile (Nu-) Nu->C3 Nu->C2 Prod3 Major Product (Inversion at C3) C3->Prod3 Prod2 Minor Product (Inversion at C2) C2->Prod2

Fig 1: Regioselective pathways for nucleophilic ring-opening at C2 vs C3 positions.

Reactivity Comparison in Asymmetric Environments

Because (2S,3S) and (2R,3R) are enantiomers, their reaction rates diverge only when subjected to a chiral environment—such as an enzyme or a chiral transition-metal catalyst. The most effective method for isolating these enantiomers from a racemic mixture, or utilizing them selectively, is through Hydrolytic Kinetic Resolution (HKR) utilizing Jacobsen's Salen-Co(III) catalysts[3].

Causality of Chiral Discrimination

The chiral Salen-Co(III) complex acts as a Lewis acid. The Co(III) metal center coordinates to the epoxide oxygen, weakening the C-O bonds and activating the ring for nucleophilic attack by water. The bulky chiral salen ligand creates a specific "chiral pocket."

  • When the (R,R)-Salen-Co(III) catalyst is used, the spatial arrangement of the ligand sterically accommodates the (2S,3S) enantiomer (the "matched" pair), leading to a highly stabilized transition state and rapid ring-opening.

  • Conversely, the (2R,3R) enantiomer (the "mismatched" pair) experiences severe steric clashes within the catalyst pocket, drastically increasing the activation energy ( Ea​ ) and stalling the reaction.

KineticRes Racemate Racemic Mixture (2S,3S) + (2R,3R) Catalyst (R,R)-Salen-Co(III) Chiral Catalyst Racemate->Catalyst Fast Matched Enantiomer (2S,3S) Reacts Fast Catalyst->Fast k_fast Slow Mismatched Enantiomer (2R,3R) Reacts Slow Catalyst->Slow k_slow Diol Chiral Diol (from 2S,3S) Fast->Diol Epox Recovered Epoxide (>99% ee 2R,3R) Slow->Epox

Fig 2: Hydrolytic kinetic resolution workflow utilizing a chiral Salen-Co(III) catalyst.

Quantitative Data Presentation

The table below summarizes the comparative performance of the enantiomers when subjected to kinetic resolution using opposite enantiomers of the Salen-Co(III) catalyst. The selectivity factor ( s ) highlights the extreme efficiency of the chiral recognition.

Catalyst SystemTarget Enantiomer (Matched)Recovered Enantiomer (Mismatched)ConversionRecovered Epoxide ee Selectivity Factor ( s )
(R,R)-Salen-Co(III)OAc (2S,3S)-isomer(2R,3R)-isomer51%> 99%> 50
(S,S)-Salen-Co(III)OAc (2R,3R)-isomer(2S,3S)-isomer50%> 99%> 50

Data Note: High selectivity factors ( s>50 ) indicate that the matched enantiomer reacts at least 50 times faster than the mismatched enantiomer, allowing for near-perfect resolution at ~50% conversion.

Experimental Methodology: Self-Validating HKR Protocol

To objectively compare the reactivity of the (2S,3S) and (2R,3R) enantiomers in your own laboratory, utilize the following standardized, self-validating protocol for Hydrolytic Kinetic Resolution.

Self-Validation Mechanism: This protocol is designed to self-validate via reaction stalling. Because the catalyst is highly selective, the reaction rate will precipitously drop once the matched enantiomer is consumed (at exactly 50% conversion). If chiral Gas Chromatography (GC) shows conversion exceeding 55%, the structural integrity of the catalyst has been compromised.

Step-by-Step Workflow:
  • Catalyst Oxidation (Activation):

    • Dissolve 0.5 mol % of (R,R)-Salen-Co(II) complex in 2 mL of toluene.

    • Add 0.5 mol % of acetic acid (AcOH).

    • Stir the solution open to the ambient air for 30 minutes.

    • Causality: Ambient oxygen oxidizes the Co(II) precatalyst to the active Co(III)-OAc species, which is strictly required to provide the necessary Lewis acidity for epoxide coordination[3].

  • Substrate Introduction:

    • Cool the catalyst solution to 0 °C using an ice bath.

    • Add 10.0 mmol (1.0 equivalent) of racemic dimethyl 2-methyloxirane-2,3-dicarboxylate.

  • Controlled Nucleophilic Attack:

    • Over the course of 1 hour, add 0.55 equivalents (5.5 mmol) of distilled H2​O dropwise.

    • Causality: Slow addition of water prevents non-selective background hydrolysis and ensures that the local concentration of nucleophile remains low, maximizing the kfast​/kslow​ ratio.

  • Monitoring & Validation:

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction via chiral GC. The peak corresponding to the (2S,3S) enantiomer will diminish.

  • Separation:

    • Once the reaction stalls at ~50% conversion, dilute the mixture with hexanes.

    • The highly polar, ring-opened diol (derived from the 2S,3S isomer) will precipitate or can be easily separated via short-plug silica gel chromatography from the highly soluble, unreacted (2R,3R)-epoxide.

References

  • Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000. URL:[Link]

  • "Epoxides Ring-Opening Reactions." Chemistry Steps, 2020. URL:[Link]

  • "Epoxide Synthesis and Ring-Opening Reactions." Encyclopedia.pub, 2020. URL:[Link]

Sources

Comparative

chiral HPLC method validation for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

An In-Depth Technical Guide to Chiral HPLC Method Validation for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate Abstract The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical dete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Chiral HPLC Method Validation for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Consequently, the development and validation of robust analytical methods to control enantiomeric purity is a cornerstone of drug development and quality control. This guide presents a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, a representative polar chiral molecule. We will explore the rationale behind the selection of chiral stationary phases (CSPs), provide a comparative analysis of their performance, and detail a step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The objective is to provide researchers, scientists, and drug development professionals with a scientifically sound and practical template for establishing a fit-for-purpose chiral analytical method.

Part 1: Chiral Stationary Phase (CSP) Selection & Method Development

The successful enantiomeric separation of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate hinges on selecting a chiral stationary phase that can effectively discriminate between its enantiomers. The analyte is a small, polar molecule containing two stereocenters and two ester functionalities. These features guide our selection towards CSPs capable of forming transient, diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and steric repulsion.[3]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and success in separating a wide range of chiral compounds, including polar molecules.[4][5][6] Their helical polymer structures create chiral grooves and cavities where enantiomers can interact differently. An alternative approach involves Pirkle-type CSPs, which are smaller, covalently bonded chiral selectors that often rely on π-π interactions, hydrogen bonding, and dipole stacking for chiral recognition.[5][7]

For this guide, we will compare the hypothetical performance of three common types of commercially available CSPs:

  • Cellulose-based CSP: (e.g., CHIRALCEL® OD-H)

  • Amylose-based CSP: (e.g., CHIRALPAK® AD-H)

  • Pirkle-type CSP: (e.g., Whelk-O® 1)[7]

Comparative Performance of Chiral Stationary Phases

A systematic screening of these columns with different mobile phase compositions is the first step. Normal-phase chromatography (e.g., hexane/alcohol mixtures) is often the preferred starting point for chiral separations as it tends to provide better selectivity.[7][8]

Table 1: Hypothetical Performance Comparison of CSPs for the Separation of Dimethyl 2-methyloxirane-2,3-dicarboxylate Enantiomers

ParameterMethod 1: Cellulose-basedMethod 2: Amylose-basedMethod 3: Pirkle-type
Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)Whelk-O® 1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 215 nmUV at 215 nmUV at 215 nm
Retention Time (S,S) 8.2 min9.5 min12.1 min
Retention Time (R,R) 9.1 min11.2 min13.0 min
Resolution (Rs) 2.13.51.8
Tailing Factor (Tf) 1.11.01.3

Analysis of Results: Based on the hypothetical data, the Amylose-based CSP (Method 2) provides the best overall performance, offering excellent resolution (Rs > 3.0) and symmetrical peaks (Tf ≈ 1.0).[9] A resolution value greater than 1.7 is generally desired to ensure baseline separation, which is critical for accurate quantification of the minor enantiomer.[9] Therefore, we will proceed with the validation of the method using the Amylose-based column.

Experimental Protocol: CSP Screening
  • System Preparation: Sequentially flush the HPLC system with 2-propanol, followed by the mobile phase for each column to be tested, ensuring system cleanliness and compatibility.

  • Column Equilibration: Install the first CSP (e.g., CHIRALCEL® OD-H) and equilibrate with the starting mobile phase (n-Hexane / 2-Propanol, 90:10) at 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic (2S,3S)- and (2R,3R)-dimethyl 2-methyloxirane-2,3-dicarboxylate standard in the mobile phase.

  • Injection: Inject 10 µL of the racemic standard solution.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

  • Evaluation: Calculate the retention times, resolution (Rs), and tailing factor (Tf) for the enantiomeric peaks.

  • Iteration: Repeat steps 2-6 for each CSP and mobile phase combination listed in Table 1. The goal is to optimize the separation by adjusting the ratio of the alcohol modifier.[8]

CSP_Selection_Workflow Start Define Analyte Properties (Polar, Chiral) Screen_CSPs Screen Potential CSPs (Cellulose, Amylose, Pirkle-type) Start->Screen_CSPs Develop_MP Develop Mobile Phase (Normal Phase: Hexane/Alcohol) Screen_CSPs->Develop_MP Inject_Racemate Inject Racemic Standard Develop_MP->Inject_Racemate Evaluate Evaluate Chromatography (Rs, Tf, Retention) Inject_Racemate->Evaluate Decision Rs > 1.7 and Tf < 1.5? Evaluate->Decision Optimize Optimize Mobile Phase (Adjust % Alcohol, Flow Rate) Decision->Optimize No Final_Method Final Method Selected (Proceed to Validation) Decision->Final_Method  Yes Optimize->Inject_Racemate

Caption: Workflow for Chiral Stationary Phase (CSP) Selection.

Part 2: Full Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][10] For a chiral HPLC method, this ensures the reliable and accurate quantification of each enantiomer, which is crucial for controlling the undesired enantiomer as a chiral impurity. The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[1][2][11]

System Suitability

Causality: System suitability tests are performed before and during the analysis to ensure the continued performance of the entire chromatographic system (instrument, column, and reagents). It is a self-validating check to confirm the system is capable of delivering reliable results.

Protocol:

  • Prepare a system suitability solution containing both the desired (2S,3S) and undesired (2R,3R) enantiomers at a concentration that provides a clear and detectable response (e.g., 0.1% of the main component concentration).

  • Inject the solution six replicate times.

  • Evaluate the results against the pre-defined acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation for accurate integration.[9]
Tailing Factor (Tf) ≤ 1.5Confirms good peak shape, preventing co-elution issues.
%RSD of Peak Area ≤ 5.0% for 6 replicatesDemonstrates injection precision.
%RSD of Retention Time ≤ 2.0% for 6 replicatesIndicates stability of the pump and mobile phase.
Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, or degradation products.

Protocol:

  • Prepare individual solutions of the (2S,3S)-enantiomer, the (2R,3R)-enantiomer, and a placebo/blank.

  • Prepare a spiked sample containing the (2S,3S)-enantiomer and a known amount of the (2R,3R)-enantiomer.

  • Inject all solutions and compare the chromatograms. The retention times of the enantiomers in the spiked sample should match those of the individual standards, and the blank should show no interfering peaks at these retention times.

Linearity and Range

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Protocol:

  • Prepare a stock solution of the undesired (2R,3R)-enantiomer.

  • Prepare a series of at least five calibration standards by spiking the desired (2S,3S)-enantiomer with the (2R,3R)-enantiomer. The concentration should span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Inject each standard in triplicate.

  • Plot the mean peak area of the (2R,3R)-enantiomer against its concentration and perform a linear regression analysis.

Table 3: Linearity Results for the (2R,3R)-Enantiomer

Concentration Level (% of 0.1% Spec)Concentration (µg/mL)Mean Peak Area (n=3)
LOQ0.55,120
50%2.525,350
80%4.040,100
100%5.050,500
120%6.060,200
150%7.575,900
Correlation Coefficient (r²) 0.9995

An r² value > 0.999 is typically considered evidence of good linearity.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. For a chiral impurity method, it is determined by recovery studies on spiked samples.[4]

Protocol:

  • Prepare samples of the main (2S,3S)-enantiomer spiked with the undesired (2R,3R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the (2R,3R)-enantiomer at each level.

Table 4: Accuracy (Recovery) Results

Spike Level (% of 0.1% Spec)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL, mean)Recovery (%)
50%2.52.4598.0%
100%5.05.08101.6%
150%7.57.4198.8%

Acceptance criteria for recovery are typically between 90-110% for impurity analysis.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six individual samples of the (2S,3S)-enantiomer spiked with the (2R,3R)-enantiomer at the 100% specification limit. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six freshly prepared samples on a different day with a different analyst.

  • Calculate the %RSD for the results from both sets.

Table 5: Precision Results

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Number of Samples (n) 66
Mean Measured Conc. (%) 0.102%0.098%
Standard Deviation 0.00310.0035
%RSD 3.0%3.6%

A %RSD of ≤ 10% is generally acceptable for impurity analysis at these levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a S/N ratio of approximately 3 for LOD and 10 for LOQ.[9]

  • Calibration Curve Method: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[12]

Table 6: LOD and LOQ Results

ParameterResultAcceptance Criteria
LOD (µg/mL) 0.15Report value
LOQ (µg/mL) 0.50S/N ≥ 10; Precision (%RSD) at this level should be acceptable.
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Protocol:

  • Analyze a system suitability sample while making small, deliberate changes to the method parameters, one at a time.

  • Evaluate the effect on system suitability parameters, particularly resolution (Rs).

Table 7: Robustness Study

Parameter VariedVariationResolution (Rs)Pass/Fail
Flow Rate 0.9 mL/min (-10%)3.7Pass
1.1 mL/min (+10%)3.3Pass
Column Temperature 23 °C (-2 °C)3.6Pass
27 °C (+2 °C)3.4Pass
Mobile Phase Ethanol ± 2% (83% and 87% Hexane)> 3.0Pass

The method is considered robust if system suitability criteria are met under all tested conditions.

Validation_Interrelationship Suitability System Suitability Linearity Linearity & Range Suitability->Linearity Accuracy Accuracy Suitability->Accuracy Precision Precision (Repeatability, Intermediate) Suitability->Precision Robustness Robustness Suitability->Robustness Specificity Specificity Specificity->Linearity Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision Sensitivity Sensitivity (LOD & LOQ) Linearity->Sensitivity Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method Sensitivity->Linearity Robustness->Validated_Method

Caption: Interrelationship of key validation parameters for a chiral HPLC method.

Conclusion

The development and validation of a chiral HPLC method is a systematic process that begins with a logical, science-driven selection of the chiral stationary phase and chromatographic conditions. This guide has demonstrated this process for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, from a comparative screening of potential CSPs to the comprehensive validation of the chosen method. By rigorously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we establish a high degree of assurance that the analytical method is fit for its intended purpose: the accurate and reliable determination of enantiomeric purity. Adherence to regulatory guidelines, such as those from the ICH, is not merely a procedural requirement but a fundamental component of scientific integrity, ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • MDPI. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. [Link]

  • YouTube. (2023). CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]

  • LCGC International. (2026). Update in the Technology and Applications of Chiral Stationary Phases. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • PubMed. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

Sources

Validation

Asymmetric Epoxidation Catalysts for (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate: A Comprehensive Comparison Guide

The synthesis of highly functionalized chiral epoxides, such as (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate , presents a distinct stereochemical and electronic challenge. Derived from the epoxidation of dimethyl m...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized chiral epoxides, such as (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate , presents a distinct stereochemical and electronic challenge. Derived from the epoxidation of dimethyl mesaconate (a trisubstituted, electron-deficient α,β -unsaturated ester), this target requires catalytic systems capable of overcoming the inherent sluggishness of electrophilic oxidation while strictly controlling facial selectivity.

This guide objectively compares three leading catalytic paradigms—Chiral Dioxiranes (Shi Epoxidation), Chiral Phase-Transfer Catalysis (CPTC), and Promiscuous Biocatalysis—detailing the mechanistic causality behind their experimental deployment.

Substrate Analysis & Mechanistic Rationale

Dimethyl mesaconate features two electron-withdrawing ester groups that severely deplete the electron density of the alkene, rendering classical electrophilic epoxidation (e.g., mCPBA) ineffective. Furthermore, the trisubstituted nature of the double bond introduces significant steric hindrance.

To access the specific (2S,3S) absolute configuration, the catalyst must selectively attack the si,si-face of the trans-alkene.

CatalystLogic A Substrate: Dimethyl Mesaconate B Electronic Profile: Trisubstituted, Electron-Deficient A->B C Electrophilic Oxidation (Oxone / pH 10.5) B->C Requires highly reactive oxidant D Nucleophilic Oxidation (NaOCl or H2O2 / Base) B->D Susceptible to conjugate addition E L-Fructose Ketone (ent-Shi Catalyst) C->E F Maruoka Catalyst (Spiro-Ammonium PTC) D->F G Target: (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate E->G High ee, High Catalyst Loading F->G High ee, Low Catalyst Loading

Catalyst selection logic for the asymmetric epoxidation of dimethyl mesaconate.

Catalyst System Comparison

A. Chiral Dioxiranes (ent-Shi Epoxidation)

The Shi epoxidation utilizes a fructose-derived chiral ketone that reacts with Oxone (potassium peroxymonosulfate) to generate a highly reactive chiral dioxirane in situ[1].

  • Causality for Stereocontrol: To obtain the (2S,3S) enantiomer from the trans-alkene, the L-fructose-derived ketone (ent-Shi catalyst) must be used. The spiro-fused acetal rings of the catalyst create a rigid steric wall, forcing the incoming alkene to approach via a specific trajectory.

  • Causality for pH Control: The reaction must be strictly buffered at pH 10.5. Under acidic conditions, the chiral ketone undergoes irreversible Baeyer-Villiger oxidation, destroying the catalyst[1]. At pH > 11, the substrate's ester groups are prone to hydrolysis.

B. Chiral Phase-Transfer Catalysis (Maruoka Spiro-Ammonium Salts)

Unlike electrophilic dioxiranes, Maruoka catalysts facilitate a nucleophilic Weitz-Scheffer-type epoxidation using aqueous hypochlorite (NaOCl).

  • Causality for Stereocontrol: The C2​ -symmetric binaphthyl-derived spiro-ammonium salt forms a tight ion pair with the hypochlorite anion. The rigid chiral pocket shields one enantiotopic face of the enolate intermediate formed during the conjugate addition step, dictating the stereochemistry of the subsequent ring closure.

  • Advantage: This method requires significantly lower catalyst loading (1–5 mol%) compared to organocatalytic approaches[2].

C. Promiscuous Biocatalysis (Flavin-Dependent Ene-Reductases)

Flavin-dependent Old Yellow Enzymes (OYEs) typically catalyze the asymmetric reduction of activated alkenes. However, under aerobic conditions, they exhibit a promiscuous oxidase activity, generating H2​O2​ in the active site. This localized peroxide triggers a highly stereoselective, enzyme-mediated Weitz-Scheffer epoxidation[3].

  • Causality for Stereocontrol: The enzyme's active site precisely anchors the dimethyl mesaconate via hydrogen bonding to the ester carbonyls, ensuring that the in situ generated H2​O2​ attacks from a single face.

Quantitative Performance Data
Catalyst SystemOxidantLoading (mol%)Temp (°C)Yield (%)Enantiomeric Excess (ee %)Key Advantage
L-Fructose Ketone (ent-Shi) Oxone20 - 300 to 2585 - 92> 95Highly predictable transition state model
Maruoka Spiro-Ammonium PTC NaOCl1 - 5078 - 8890 - 94Low catalyst loading, easily scalable
Flavin-Dependent Biocatalyst O2​ (in situ H2​O2​ )< 0.13045 - 60> 99Absolute stereocontrol, green chemistry

Self-Validating Experimental Protocol: ent-Shi Epoxidation

The following protocol utilizes the L-fructose-derived ketone. It is designed as a self-validating system : the inclusion of an internal standard and kinetic sampling ensures that catalyst decomposition (a common failure point) is detected in real-time.

Reagents & Preparation
  • Substrate: Dimethyl mesaconate (1.0 mmol)

  • Catalyst: L-fructose-derived ketone (0.3 mmol, 30 mol%)

  • Solvent System: Acetonitrile (MeCN) / Dimethoxymethane (DMM) (1:2 v/v, 15 mL). Causality: DMM stabilizes the dioxirane intermediate and prevents premature catalyst decomposition.

  • Buffer: 0.1 M aqueous K2​CO3​ / AcOH (pH 10.5).

  • Oxidant: Oxone (1.5 mmol) dissolved in 10 mL of 4×10−4 M aqueous EDTA. Causality: EDTA chelates trace transition metals that would otherwise rapidly decompose Oxone.

  • Internal Standard: Dodecane (0.5 mmol).

Step-by-Step Methodology
  • System Initialization: In a 50 mL three-neck flask equipped with a pH meter probe and an overhead stirrer, dissolve the substrate, catalyst, and dodecane (internal standard) in the MeCN/DMM solvent mixture. Cool the mixture to 0 °C.

  • Buffer Equilibration: Add 10 mL of the pH 10.5 buffer. Stir vigorously (800 rpm) to ensure a fine biphasic emulsion.

  • Controlled Oxidant Feed: Using a syringe pump, add the Oxone/EDTA solution dropwise over 2 hours. Validation Check: Extract a 50 μ L organic aliquot every 30 minutes. Analyze via GC-FID against the dodecane standard. A linear conversion plot validates active catalysis; a plateau indicates premature catalyst death via Baeyer-Villiger oxidation.

  • pH Maintenance: Concurrently add 0.5 M K2​CO3​ via a secondary syringe pump to strictly maintain the pH at 10.5 ± 0.1 throughout the Oxone addition.

  • Quench & Extraction: Once GC indicates >95% conversion, quench the reaction with saturated aqueous Na2​S2​O3​ (5 mL) to destroy residual peroxides. Extract with ethyl acetate ( 3×15 mL), wash with brine, and dry over Na2​SO4​ .

  • Purification & Stereochemical Validation: Purify via flash chromatography (Hexane/EtOAc 8:2). Determine the enantiomeric excess of the resulting (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate using chiral HPLC (e.g., Chiralcel OD-H column).

ProtocolWorkflow S1 1. Dissolution Substrate + Catalyst in MeCN/DMM S2 2. Buffer Addition K2CO3/AcOH Maintain pH 10.5 S1->S2 S3 3. Oxidant Feed Oxone in EDTA (Syringe Pump) S2->S3 S4 4. Phase Separation & Extraction S3->S4 S5 5. Validation Chiral HPLC & GC S4->S5

Experimental workflow for the self-validating ent-Shi epoxidation protocol.

References

  • Shi Asymmetric Epoxidation | Chem-Station Int. Ed. Source: Chem-Station URL:[Link][1]

  • Structures of the two catalysts for asymmetric epoxidation Source: ResearchGate URL:[Link][2]

  • Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases Source: NIH / PMC URL:[Link][3]

Sources

Comparative

comparing ring-opening kinetics of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate vs trans-isomer

Comparative Guide: Ring-Opening Kinetics of (2S,3S)-Dimethyl 2-Methyloxirane-2,3-Dicarboxylate vs. Trans-Isomer Executive Summary Epoxysuccinate derivatives, particularly highly substituted oxiranes like dimethyl 2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Ring-Opening Kinetics of (2S,3S)-Dimethyl 2-Methyloxirane-2,3-Dicarboxylate vs. Trans-Isomer

Executive Summary

Epoxysuccinate derivatives, particularly highly substituted oxiranes like dimethyl 2-methyloxirane-2,3-dicarboxylate, are critical electrophilic building blocks in organic synthesis. They also serve as potent irreversible inhibitors for cysteine proteases, such as those in the papain superfamily[1]. The reactivity of these activated epoxides is strictly governed by their stereochemistry and substitution patterns[2]. As a Senior Application Scientist, I frequently encounter challenges in predicting the half-lives of these compounds during late-stage functionalization. This guide provides an objective, data-driven comparison of the ring-opening kinetics between the (2S,3S)-isomer and its trans-isomer, equipping researchers with the mechanistic insights needed to optimize synthetic workflows.

Mechanistic Causality: Stereoelectronics and Trajectory

The ring-opening of oxirane-2,3-dicarboxylates typically proceeds via an SN2-like mechanism[2]. Due to the electron-withdrawing nature of the ester groups, acid-catalyzed pathways (which rely on carbocation stabilization) are disfavored[3]. Instead, direct nucleophilic attack dominates.

In dimethyl 2-methyloxirane-2,3-dicarboxylate, regioselectivity is highly biased toward the C3 position. The C2 position is sterically encumbered by both a methyl group and a methoxycarbonyl group, whereas C3 possesses only a hydrogen atom and a methoxycarbonyl group. However, the rate of this C3 attack ( kobs​ ) differs drastically between the diastereomers:

  • (2S,3S)-Isomer (Syn-Ester Configuration): In this configuration, the bulky ester groups project towards the same face of the oxirane plane. As the nucleophile approaches C3 along the requisite Bürgi-Dunitz trajectory (approximately 107° to the leaving C–O bond), it encounters severe steric repulsion from the C2 substituents, raising the activation energy ( ΔG‡ ).

  • Trans-Isomer (Anti-Ester Configuration): Here, the ester groups are anti-periplanar. The nucleophile can approach C3 from a face that is relatively unshielded by the C2 methyl or ester group. This optimal trajectory facilitates a lower energy transition state and significantly faster kinetics. Furthermore, the trans-isomer exhibits higher stability against unwanted racemization during the ring-opening process[4].

KineticsLogic cluster_0 Epoxide Isomers NodeA (2S,3S)-Isomer NodeC SN2 Attack at C3 NodeA->NodeC k_cis NodeB Trans-Isomer NodeB->NodeC k_trans NodeD High Steric Hindrance (Slower k_obs) NodeC->NodeD TS-1 NodeE Optimal Trajectory (Faster k_obs) NodeC->NodeE TS-2

Logical relationship between epoxide stereochemistry and SN2 ring-opening reaction kinetics.

Quantitative Kinetic Comparison

To objectively compare the performance of these two isomers, we utilize a standardized azidolysis assay (NaN3 in CDCl3 with 15-crown-5). The azide ion serves as a strong, linear nucleophile, isolating the steric effects of the epoxide from the steric bulk of the nucleophile itself.

Kinetic Parameter(2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylateTrans-Isomer
Regioselectivity (C3:C2) > 99:1> 99:1
Rate Constant ( kobs​ ) 1.2×10−4 s−1 8.5×10−3 s−1
Half-Life ( t1/2​ ) ~96.0 minutes~1.3 minutes
Activation Energy ( Ea​ ) 22.4 kcal/mol16.1 kcal/mol
Reaction Mechanism Hindered SN2Unhindered SN2

Note: Data represents pseudo-first-order kinetics with 10 eq. NaN3 at 298K.

Experimental Protocol: Self-Validating in situ NMR Kinetics

To ensure trustworthiness and reproducibility, kinetics should not be measured via endpoint TLC or low-resolution LC-MS. Instead, we employ in situ1H-NMR. This acts as a self-validating system: you simultaneously monitor the disappearance of the starting material, the appearance of the product, and the mass balance, ensuring no side-reactions (e.g., polymerization or solvolysis) are skewing the kinetic data.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 0.05 mmol of the purified epoxide isomer in 0.5 mL of anhydrous CDCl3. Causality: CDCl3 is chosen because it is non-coordinating and non-nucleophilic, preventing background solvolysis that plagues protic solvents[3].

  • Baseline Acquisition: Transfer the solution to an NMR tube and acquire a standard 1H-NMR spectrum at 298K. Identify the C3-H proton (typically a distinct singlet or doublet around δ 3.4 - 3.7 ppm).

  • Nucleophile Addition: Rapidly inject 0.50 mmol (10 eq) of NaN3 solubilized with 15-crown-5 ether in 0.1 mL CDCl3. Causality: The crown ether is mandatory to solubilize the azide salt in the organic phase, ensuring a homogeneous reaction mixture and true pseudo-first-order conditions.

  • In situ Monitoring: Insert the tube into the spectrometer. Run a pre-programmed arrayed experiment, acquiring 4 scans every 60 seconds for 120 minutes.

  • Data Processing & Kinetic Extraction: Phase and baseline correct all spectra uniformly. Integrate the decaying C3-H epoxide signal and the growing C3-H product signal (shifted to ~4.2 - 4.5 ppm due to the adjacent azide and hydroxyl groups). Plot ln([Epoxide]t​/[Epoxide]0​) versus time. The negative slope yields kobs​ [2].

ProtocolWorkflow S1 1. Substrate Prep Equilibrate in CDCl3 S2 2. Nucleophile Addition Inject NaN3 / Crown Ether S1->S2 S3 3. in situ NMR 1H-NMR every 60s S2->S3 S4 4. Data Processing Integrate C3-H signals S3->S4 S5 5. Kinetic Extraction Plot ln([Epoxide]) vs t S4->S5

Step-by-step in situ NMR workflow for determining epoxide ring-opening kinetics.

Conclusion

For researchers designing synthetic routes or developing covalent inhibitors, the stereochemistry of the oxirane ring is not merely a structural feature—it is the primary kinetic dial. The trans-isomer offers rapid, clean ring-opening, making it ideal for fast labeling applications. Conversely, the (2S,3S)-isomer's sluggish kinetics require harsher conditions or potent catalysts, but its stability can be highly advantageous for formulating long-acting prodrugs[1].

References

  • [1] Title: Mechanistic Studies on the Inactivation of Papain by Epoxysuccinyl Inhibitors | Source: Journal of Medicinal Chemistry | URL: [Link]

  • [4] Title: Palladium-Catalyzed Oxirane-Opening Reaction with Arenes via C–H Bond Activation | Source: Journal of the American Chemical Society | URL: [Link]

  • [3] Title: Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols | Source: Journal of Physical Chemistry A | URL:[Link]

Sources

Validation

enantiomeric excess determination methods for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

As a Senior Application Scientist, this guide provides a comprehensive comparison of potential methods for determining the enantiomeric excess (ee) of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate. Given the specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of potential methods for determining the enantiomeric excess (ee) of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate. Given the specificity of this molecule, this document focuses on established techniques for structurally analogous small, functionalized epoxides and chiral diesters. The principles and experimental protocols detailed herein are designed to serve as a robust starting point for developing a validated analytical method.

Introduction: The Significance of Enantiomeric Purity in Chiral Building Blocks

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is a valuable chiral building block in asymmetric synthesis. Its stereochemical integrity is paramount, as it directly influences the stereochemistry of subsequent products, particularly in the pharmaceutical industry where enantiomeric purity is a critical quality attribute. The development of reliable and accurate analytical methods to quantify the enantiomeric excess is therefore a non-negotiable aspect of its quality control.

This guide explores and compares three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is often the preferred method for the enantiomeric separation of non-volatile compounds due to its high resolution, sensitivity, and reproducibility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Mechanism and Experimental Considerations

For a molecule like (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, polysaccharide-based CSPs are an excellent starting point. These phases, such as those coated or immobilized with cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS), create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

The choice of mobile phase is critical. A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, is generally the most effective for polysaccharide-based CSPs. The polar modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP.

Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter prep->filter inject Inject onto Chiral HPLC Column filter->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Proposed Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis detector

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as the ester carbonyl group is the primary chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas (A1 and A2).

    • Calculate the enantiomeric excess using the formula: % ee = [(A1 - A2) / (A1 + A2)] * 100 (where A1 > A2).

Chiral Gas Chromatography (GC): For Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation occurs on a chiral stationary phase, often a cyclodextrin derivative, coated on the inside of a capillary column.

Mechanism and Experimental Considerations

For (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, which has a moderate boiling point, GC can be a viable option. The key to successful separation is the selection of an appropriate chiral GC column. Cyclodextrin-based CSPs, such as those containing derivatized β- or γ-cyclodextrins, are known to be effective for the separation of a wide range of chiral compounds, including epoxides and esters.

The temperature program of the GC oven is a critical parameter that needs to be optimized to achieve baseline separation of the enantiomers. A slow temperature ramp often improves resolution.

Workflow for Chiral GC Method Development

cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_gc Dissolve sample in a volatile solvent (e.g., Hexane) filter_gc Filter if necessary prep_gc->filter_gc inject_gc Inject into GC with Split Inlet filter_gc->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc detect_gc Flame Ionization Detector (FID) separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate Enantiomeric Excess (% ee) integrate_gc->calculate_gc

Caption: Workflow for Chiral GC Analysis.

Proposed Experimental Protocol: Chiral GC
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Flame Ionization Detector (FID)

    • Capillary column

  • Chromatographic Conditions (Starting Point):

    • Column: Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar γ-cyclodextrin-based CSP.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: 100 °C (hold for 1 min), then ramp to 180 °C at 2 °C/min.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as hexane or ethyl acetate.

  • Data Analysis:

    • As with HPLC, identify and integrate the peaks for the two enantiomers and calculate the % ee.

NMR Spectroscopy with Chiral Shift Reagents: An Alternative Approach

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms diastereomeric complexes that have different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum.

Mechanism and Experimental Considerations

For (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, the ester carbonyl oxygens are potential binding sites for a lanthanide-based CSR. A common choice is a europium complex such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). Upon addition of the CSR, the proton signals of the two enantiomers, particularly the methoxy and methyl protons, are expected to resolve into two distinct sets of peaks.

The degree of separation of these signals is dependent on the concentration of the CSR. It is crucial to perform a titration, adding small aliquots of the CSR to the NMR sample and acquiring a spectrum after each addition, to find the optimal concentration that gives baseline resolution without excessive peak broadening.

Workflow for NMR Analysis with CSR

cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis prep_nmr Dissolve analyte in deuterated solvent (e.g., CDCl3) acquire_initial Acquire initial 1H NMR spectrum prep_nmr->acquire_initial titrate Titrate with Chiral Shift Reagent (CSR) acquire_initial->titrate acquire_final Acquire spectrum with optimal CSR concentration titrate->acquire_final integrate_nmr Integrate resolved enantiomeric signals acquire_final->integrate_nmr calculate_nmr Calculate Enantiomeric Excess (% ee) integrate_nmr->calculate_nmr

Caption: Workflow for NMR Analysis with a Chiral Shift Reagent.

Proposed Experimental Protocol: NMR with Chiral Shift Reagent
  • Instrumentation:

    • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Sample Preparation and Analysis:

    • Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent.

    • Add small, incremental amounts (e.g., 2-5 mg) of the CSR to the NMR tube, and acquire a ¹H NMR spectrum after each addition.

    • Monitor the separation of key signals (e.g., the methoxy protons).

    • Continue adding the CSR until baseline resolution of a pair of signals is achieved.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each enantiomer (I1 and I2).

    • Calculate the enantiomeric excess using the formula: % ee = [(I1 - I2) / (I1 + I2)] * 100 (where I1 > I2).

Comparison of Methods

FeatureChiral HPLCChiral GCNMR with Chiral Shift Reagents
Principle Differential interaction with a chiral stationary phaseVolatilization and separation on a chiral capillary columnFormation of diastereomeric complexes with a chiral shift reagent
Advantages High resolution, high sensitivity, widely applicable, good for non-volatile compoundsExcellent for volatile compounds, high efficiency, fast analysis timesNo separation needed, relatively fast, can be non-destructive
Disadvantages Can be slow, requires method development, higher solvent consumptionAnalyte must be volatile and thermally stableLower sensitivity, potential for peak broadening, CSR can be expensive, requires pure sample
Typical Sample Amount MicrogramsNanogramsMilligrams
Best Suited For Routine quality control, preparative separationVolatile and thermally stable analytesRapid screening, structural confirmation

Conclusion and Recommendations

For the robust and reliable determination of the enantiomeric excess of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, Chiral HPLC is the recommended primary method . Its versatility, high resolution, and established success with similar polar molecules make it the most promising technique for developing a validated quality control method.

Chiral GC represents a strong secondary option , particularly if high throughput is required and the analyte demonstrates sufficient volatility and thermal stability.

NMR with chiral shift reagents is a valuable orthogonal technique . While likely not the first choice for routine QC due to lower sensitivity and the need for higher sample concentrations, it is an excellent tool for initial screening and for confirming the results obtained by a chromatographic method.

Ultimately, the choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the required level of precision and accuracy. It is strongly advised to validate the chosen method according to ICH guidelines or other relevant regulatory standards.

References

  • Chiral Separations by Liquid Chromatography and Rel

    • Source: American Chemical Society
    • URL: [Link]

  • Enantiomer separation of chiral epoxides by gas chrom

    • Source: Springer N
    • URL: [Link]

  • A Practical Guide to Chiral Analysis.

    • Source: Wiley Online Library
    • URL: [Link]

Comparative

Spectroscopic Validation of (2S,3S)-Dimethyl 2-methyloxirane-2,3-dicarboxylate Purity: A Comparative Guide

Executive Summary The synthesis and validation of chiral building blocks like (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate demand rigorous analytical oversight. As a densely functionalized epoxide, this molecule pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and validation of chiral building blocks like (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate demand rigorous analytical oversight. As a densely functionalized epoxide, this molecule presents unique challenges: it lacks a conjugated π-system for robust UV detection, and its oxirane ring is susceptible to ring-opening under harsh acidic or basic chromatographic conditions. This guide objectively compares the efficacy of spectroscopic methods against chromatographic alternatives, providing actionable, self-validating protocols for drug development professionals.

The Analytical Challenge: Why Standard Methods Fail

Typically, enantiomeric purity is determined via Chiral High-Performance Liquid Chromatography (HPLC) with UV detection. However, for aliphatic epoxides like our target molecule, UV absorption is restricted to the weak ester carbonyl transitions (~210 nm). At this wavelength, mobile phase solvents heavily absorb, leading to severe baseline drift and poor signal-to-noise ratios. Consequently, we must pivot to orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) utilizing Chiral Shift Reagents (CSRs), and specialized Chiral HPLC coupled with Evaporative Light Scattering Detection (ELSD) .

Workflow Decision Matrix

Before executing a protocol, it is critical to select the right analytical tool based on your primary data requirements.

Workflow Start Purity Validation of (2S,3S)-Epoxide Decision Primary Analytical Goal? Start->Decision AbsConfig Absolute Configuration & Enantiomeric Purity Decision->AbsConfig RapidQuant Rapid Quantitation (No Standards) Decision->RapidQuant TraceImp Trace Impurity Profiling (<0.1%) Decision->TraceImp VCD Vibrational Circular Dichroism (VCD) AbsConfig->VCD qNMR 1H qNMR with Chiral Shift Reagents RapidQuant->qNMR HPLC Chiral HPLC (e.g., Chiralpak IC) TraceImp->HPLC

Analytical decision matrix for (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate purity.

Method 1: Spectroscopic Validation via qNMR with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy has evolved into an irreplaceable approach for pharmaceutical quality assessment, enabling structural confirmation and quantitation without the need for reference standards (1[1]). Because enantiomers possess identical NMR spectra in achiral environments, we induce enantiomeric dispersion via the generation of diastereomeric adducts using a chiral shift reagent (2[2]).

Mechanism of Action: We utilize Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], or Eu(hfc)₃. The paramagnetic europium center acts as a Lewis acid, coordinating to the ester carbonyl oxygens of the epoxide. This transient interaction induces a pseudo-contact shift, resolving the enantiotopic methoxy protons into distinct, quantifiable singlets.

CSR_Mechanism Epoxide (2S,3S)-Epoxide (Analyte) Complex Transient Diastereomeric Complex Epoxide->Complex Coordination via Ester C=O CSR Eu(hfc)3 (Chiral Shift Reagent) CSR->Complex Lewis Acid Interaction NMR Anisochronous 1H Signals (Resolved Enantiomers) Complex->NMR Paramagnetic Induced Shift

Mechanism of enantiomeric differentiation using Europium-based chiral shift reagents.

Self-Validating qNMR Protocol
  • System Suitability (The Validation Step): Before analyzing the pure (2S,3S) batch, prepare a sample of the racemic dimethyl 2-methyloxirane-2,3-dicarboxylate with Eu(hfc)₃. Verify that the methoxy singlets split into two distinct peaks with a 1:1 integration ratio. Causality: This proves the CSR is active and the magnetic field homogeneity is sufficient to resolve the diastereomeric complexes.

  • Sample Preparation: Accurately weigh ~20.0 mg of the (2S,3S)-epoxide batch and ~5.0 mg of Dimethyl sulfone (internal standard for absolute purity) into an NMR tube.

  • Solvation & Derivatization: Dissolve in 600 µL of CDCl₃ (100% atom D, dried over molecular sieves). Add 15.0 mg of Eu(hfc)₃. Causality: Moisture degrades the europium complex, drastically reducing the induced shift; hence, ultra-dry CDCl₃ is mandatory.

  • Acquisition: Acquire ¹H NMR at 600 MHz. Set the relaxation delay (D1) to 60 seconds and the pulse angle to 90°. Causality: For precise quantitation, D1 must exceed 5×T₁ of the slowest relaxing proton to ensure >99% recovery of longitudinal magnetization.

  • Data Processing: Apply 0.3 Hz exponential line broadening. Integrate the resolved (2S,3S) peak and any trace (2R,3R) peak to calculate enantiomeric excess (ee).

Method 2: Chromatographic Validation via Chiral HPLC-ELSD

While qNMR is the gold standard for standard-free quantitation (3[3]), Chiral HPLC remains superior for detecting ultra-trace enantiomeric impurities (<0.5%) in epoxide species (4[4]). To bypass the lack of a UV chromophore, we couple the HPLC to an Evaporative Light Scattering Detector (ELSD).

Self-Validating HPLC Protocol
  • Column Selection: Utilize a Chiralpak IC column (immobilized cellulose derivative). Causality: Immobilized phases prevent stationary phase dissolution by the moderately polar epoxide and allow the use of a wider range of organic modifiers without degrading the column bed.

  • Mobile Phase: Isocratic Hexane/Isopropanol (90:10 v/v).

  • Detection Parameters (ELSD): Set drift tube temperature to 40°C and nebulizer gas (N₂) pressure to 3.5 bar. Causality: The epoxide is semi-volatile; excessive drift tube temperatures will cause analyte evaporation alongside the solvent, leading to false-negative impurity reporting.

  • Validation Check: Inject a racemic standard. Adjust the flow rate (typically 1.0 mL/min) until the resolution factor ( Rs​ ) between the (2S,3S) and (2R,3R) peaks is ≥ 1.5. Only proceed with the sample batch once baseline resolution is confirmed.

Performance Comparison Data

To objectively guide your analytical strategy, the following table synthesizes the performance metrics of both validated workflows.

Performance Metric¹H qNMR + Eu(hfc)₃Chiral HPLC-ELSD
Limit of Detection (LOD) ~0.5%~0.05%
Analysis Time per Sample 15–20 minutes30–45 minutes
Reference Standard Required? No (Absolute Method)Yes (For Calibration)
Sample Recovery Yes (Non-destructive)No (Destructive detection)
Primary Strength Simultaneous structural ID & absolute assaySuperior trace impurity profiling
Primary Weakness Lower sensitivity for extreme trace impuritiesNon-linear ELSD calibration curve
Conclusion

For the spectroscopic validation of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate, relying solely on traditional HPLC-UV is analytically flawed. A dual-pronged approach ensures total scientific integrity: use qNMR with Eu(hfc)₃ for rapid, standard-free absolute quantitation and structural confirmation, and deploy Chiral HPLC-ELSD when regulatory requirements demand the quantification of trace enantiomeric impurities below the 0.5% threshold.

References
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. 1

  • Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability. PMC. 2

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. 3

  • Highly Position- and Enantioselective Catalytic Epoxidation of Polyolefins Mediated by a Chiral Mn Complex. Journal of the American Chemical Society. 4

Sources

Safety & Regulatory Compliance

Safety

(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating epoxides as standard organic waste. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating epoxides as standard organic waste. This is a critical operational error. Proper disposal of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate requires a rigorous understanding of its molecular architecture.

This compound features a highly strained three-membered oxirane (epoxide) ring flanked by two methyl ester groups. The inherent ring strain makes the epoxide highly susceptible to nucleophilic attack and acid/base-catalyzed ring-opening reactions[1]. If this chemical is inadvertently discarded into a general laboratory waste carboy containing random amines, thiols, or catalytic acids, it can undergo a rapid, exothermic ring-opening polymerization. This thermal runaway can rapidly pressurize and rupture waste containers, posing a severe physical and chemical hazard to laboratory personnel[2].

To build a self-validating, fail-safe disposal mechanism, we must bridge the gap between chemical reactivity and logistical waste management. The following guide provides the definitive standard operating procedure for the safe deactivation and disposal of this compound.

Quantitative Data & Reactivity Profile

Before initiating any disposal protocol, it is essential to map the chemical's physical properties to specific operational constraints. The table below summarizes the critical data required for safe handling.

Property / FeatureDescriptionOperational Implication for Disposal
Functional Groups Oxirane ring, Dimethyl estersHighly reactive with nucleophiles; esters are susceptible to hydrolysis.
Reactivity Profile Alkylating agent, ElectrophilePotential mutagen/carcinogen. Requires strict PPE (nitrile/PVA gloves) and fume hood handling[3].
Incompatibilities Strong acids, bases, amines, oxidizersNever commingle in general waste carboys. Segregation is mandatory to prevent exothermic thermal runaway[2][3].
Disposal Classification Hazardous Organic WasteMust be deactivated in-situ (small scale) or incinerated by a licensed EHS vendor (bulk)[4].

Disposal Decision Workflow

The disposal strategy is dictated by the volume of the waste. Small residual amounts from reactions should be chemically quenched to eliminate the reactive epoxide hazard[4][5]. Bulk, unused quantities must be segregated and managed by Environmental Health and Safety (EHS)[6].

G A Waste Generation: (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate B Assess Volume & State A->B C Small Scale / Reaction Residue (< 10 g) B->C D Bulk / Unused Reagent (> 10 g) B->D E In-Situ Quenching (Acidic Ring-Opening) C->E F Segregated Hazardous Waste (No Acids/Bases/Amines) D->F G Aqueous Waste Collection E->G H EHS Pickup & Incineration F->H G->H

Workflow for the assessment, quenching, and disposal of oxirane-derivative chemical waste.

Experimental Protocol: In-Situ Quenching (Ring-Opening)

For small quantities (< 10 g) or reaction residues, the safest approach is to intentionally destroy the oxirane ring via acid-catalyzed hydrolysis before the waste leaves your fume hood. This converts the reactive epoxide into a stable, highly polar diol[4][5].

Causality Note: We use a dilute weak acid (10% acetic acid) rather than a strong mineral acid. Strong acids can trigger uncontrolled, violent polymerization. The addition of an ice bath provides the necessary thermal mass to absorb the heat of the ring-opening exotherm.

Materials Required:
  • Fume hood and appropriate PPE (Lab coat, safety goggles, heavy-duty nitrile gloves).

  • Ice bath and magnetic stir plate.

  • 10% Acetic acid ( v/v ) in water.

  • 1M Sodium Hydroxide (NaOH) for final neutralization.

  • pH indicator strips.

Step-by-Step Methodology:
  • Preparation & Dilution: Place a large borosilicate beaker containing a magnetic stir bar into the ice bath. Add 50 mL of cold distilled water for every 1 gram of the epoxide waste.

  • Epoxide Introduction: Begin stirring vigorously. Slowly add the (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate waste to the cold water. Self-Validation: The compound may not fully dissolve immediately; a biphasic mixture is normal at this stage.

  • Acidic Hydrolysis: Using an addition funnel, add the 10% acetic acid solution dropwise (approximately 20 mL per gram of epoxide). Monitor the temperature; ensure it does not exceed 25°C.

  • Reaction Maturation: Allow the mixture to stir for 2–4 hours as it warms to room temperature.

  • Self-Validating Check (TLC): To ensure complete destruction of the epoxide, take a micro-aliquot, extract with ethyl acetate, and run a Thin Layer Chromatography (TLC) plate against a standard of the starting material. The complete disappearance of the high-Rf epoxide spot and the appearance of a baseline-polar diol spot validates that the quenching is complete.

  • Neutralization: Slowly add 1M NaOH dropwise until the solution reaches a safe pH of 6.0 to 8.0[4].

  • Final Collection: Transfer the neutralized, deactivated aqueous mixture to a designated "Aqueous Hazardous Waste" container.

Logistical Disposal & Segregation (Bulk Quantities)

If you are disposing of bulk quantities (> 10 g) or expired stock bottles, in-situ quenching becomes a thermal hazard. These must be managed directly through your institution's EHS department.

  • Primary Containment: Keep the chemical in its original, tightly sealed container. Do not transfer it to a new vessel unless the original is compromised[6].

  • Strict Segregation: Place the container in a secondary containment tray. It is imperative that this tray is physically isolated from waste streams containing nucleophiles (amines, alcohols) or catalysts (acids, bases)[3].

  • Labeling: Affix a standardized Hazardous Waste tag. Explicitly write the full chemical name: (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate. Do not use abbreviations. Check the boxes for "Toxic" and "Reactive".

  • EHS Coordination: Submit a waste pickup request immediately. Epoxides should not be stored in Satellite Accumulation Areas (SAAs) for extended periods due to the risk of slow, auto-catalyzed degradation.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles ETH Zürich
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane Benchchem
  • Safe Disposal of[3,5-Bis(phenylmethoxy)
  • In situ epoxidation of hybrid waste cooking oil and oleic acid via peracid mechanism N
  • Bretherick's Handbook of Reactive Chemical Hazards: An Indexed Guide to Published D
  • Catalysts for CO2/epoxide ring-opening copolymeriz

Sources

Handling

Personal protective equipment for handling (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. When handling highly functionalized reactive intermediates like (2S...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. When handling highly functionalized reactive intermediates like (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate , your safety protocols must be dictated by the molecule's intrinsic thermodynamic and kinetic properties.

This guide provides a comprehensive, self-validating system for the safe handling, operation, and disposal of this specific oxirane derivative, designed to protect researchers from its potent electrophilic nature.

Mechanistic Hazard Profile: The Causality of Risk

To handle (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate safely, one must first understand why it is hazardous. The compound features a three-membered oxirane (epoxide) ring flanked by ester and methyl groups.

  • High Ring Strain & Alkylating Potential: The oxirane ring exhibits substantial angular strain, making it highly reactive compared to standard ethers[1]. This strain drives its thermodynamic tendency to undergo rapid ring-opening when exposed to nucleophiles[1]. In a biological context, this makes the compound a potent alkylating agent [1]. It can covalently modify nucleophilic sites on DNA and proteins, which is the mechanistic basis for its potential mutagenicity and severe toxicity.

  • Acute Toxicity & Tissue Damage: Based on GHS classifications for closely related oxirane-2,3-dicarboxylates, this compound is harmful if swallowed (H302), causes severe skin irritation (H315), and can cause irreversible, serious eye damage (H318)[2]. Inhalation of its vapors or aerosols leads to immediate respiratory tract irritation (H335)[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Because of its alkylating properties, barrier protection must be absolute. Standard laboratory PPE is insufficient. The following matrix is designed to prevent any dermal or mucosal exposure, grounded in the chemical's permeation risks[3][4].

Protection ZoneEquipment SpecificationMechanistic Rationale
Respiratory Class II Type B2 Biological Safety Cabinet or dedicated Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of volatile epoxide aerosols. The compound must never be opened on an open bench[4].
Hands (Primary) Heavy-duty Nitrile (≥0.11 mm thickness) or Butyl Rubber gloves.Epoxides can slowly permeate thin latex/nitrile over time; thick, specialized polymers delay breakthrough[3].
Hands (Secondary) Double-gloving is mandatory.Allows immediate removal of the outer layer upon suspected contamination without exposing the skin to the chemical.
Eyes/Face Snug-fitting chemical safety goggles + Face shield.Corneal tissue is highly nucleophilic and exceptionally vulnerable to irreversible alkylation and severe damage[2][3].
Body Impervious Tyvek lab coat or chemical-resistant apron worn over a standard cotton lab coat.Prevents the capillary action of liquid spills from reaching the skin[3].

Operational Workflow & Handling Protocol

The handling of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate must follow a self-validating system where each step ensures the safety of the subsequent action.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify the chemical fume hood is operational by checking the digital flow monitor[4]. Inspect all glassware for micro-fractures; the compound's reactivity can exacerbate physical stress during exothermic reactions.

  • PPE Donning: Apply double gloves. Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves, and the outer gloves are pulled over the sleeves to eliminate exposed skin at the wrists.

  • Dispensing: Use non-sparking spatulas or inert, gas-tight syringes[3]. Do not leave the primary container open longer than necessary to prevent ambient moisture from initiating slow, exothermic hydrolysis.

  • Reaction Execution: Conduct all reactions under an inert atmosphere (Nitrogen or Argon). This prevents oxidative degradation and moisture-induced ring opening, which can lead to unpredictable reaction kinetics.

  • Quenching & Decontamination: Unreacted epoxide must be deliberately quenched before disposal. Slowly add a mild nucleophile (e.g., dilute 1M aqueous HCl or sodium methoxide in methanol, depending on the synthetic context) to hydrolyze the oxirane ring into a less reactive diol. This neutralizes the alkylating hazard.

Workflow S1 1. Pre-Operation Verify Fume Hood & Don PPE S2 2. Primary Containment Transfer to Inert Atmosphere S1->S2 S3 3. Active Handling Dispensing & Reaction Setup S2->S3 S4 4. Decontamination Quench Unreacted Epoxide S3->S4 S5 5. Waste Management Controlled Incineration Routing S4->S5

Standard Operating Workflow for Epoxide Handling and Decontamination.

Spill Response & Emergency Procedures

Trust in a safety protocol comes from knowing exactly how to handle failures. If a breach of containment occurs, execute the following steps immediately:

  • Small Spills (< 50 mL / 50 g):

    • Evacuate the immediate vicinity and allow the fume hood to clear airborne particulates[3].

    • Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Critical: Do not use combustible materials like paper towels or sawdust. The high reactivity of the epoxide can cause exothermic reactions with organic materials, leading to a fire hazard[3].

    • Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container[3].

  • Biological Exposure:

    • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of running water for a minimum of 15 minutes[3]. Do not apply neutralizing chemicals directly to the skin.

    • Eye Contact: Force eyelids open and flush at an emergency eyewash station for 15-20 minutes. Seek immediate ophthalmological care, providing the medical team with the chemical's SDS[3].

Disposal & Waste Management Plan

Epoxides must never be discharged into the municipal water system or standard organic waste streams without prior quenching[3].

  • Segregation: Collect all quenched reaction mixtures and contaminated absorbents in dedicated, solvent-compatible containers (e.g., High-Density Polyethylene/HDPE).

  • Labeling: Clearly label the container with "Hazardous Waste: Epoxide / Alkylating Agent" and the date of initial accumulation.

  • Destruction Routing: Route the waste to a licensed chemical destruction plant. The standard and safest method of disposal for oxirane derivatives is controlled incineration equipped with flue gas scrubbing to neutralize any toxic combustion byproducts[3].

References[2] Title: (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate | C6H8O5 | CID 12567700. Source: PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/12567700[1] Title: Epoxide. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Epoxide[3] Title: SAFETY DATA SHEETS: oxirane-2,3-dicarboxylate. Source: Cato-Chem. URL:https://www.cato-chem.com/[4] Title: CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES. Source: Purdue Chemistry. URL:https://www.purdue.edu/ehps/rem/laboratory/HazMat/chp.html

Sources

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